molecular formula C22H16N4O B15544788 ML347

ML347

Cat. No.: B15544788
M. Wt: 352.4 g/mol
InChI Key: FVRYPYDPKSZGNS-UHFFFAOYSA-N
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Description

an ALK2 inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c1-27-17-9-7-15(8-10-17)16-12-24-22-20(13-25-26(22)14-16)18-4-2-6-21-19(18)5-3-11-23-21/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRYPYDPKSZGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=C5C=CC=NC5=CC=C4)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

understanding the role of ML347 in BMP signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Understanding the Role of ML347 in BMP Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It details the mechanism of action, quantitative biochemical and cellular data, and key experimental protocols for utilizing this compound as a research tool to investigate BMP signaling in various biological contexts.

Introduction to the BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial component of the Transforming Growth Factor-β (TGF-β) superfamily, playing diverse and critical roles in embryonic development, tissue homeostasis, and various disease processes.[1][2] The pathway is initiated when a dimeric BMP ligand binds to a complex of two types of transmembrane serine/threonine kinase receptors: Type I and Type II.[1][3][4] There are four BMP Type I receptors (ALK1, ALK2, ALK3, and ALK6) and three Type II receptors (BMPRII, ActRIIa, ActRIIb).

Upon ligand binding, the constitutively active Type II receptor phosphorylates and activates the Type I receptor kinase. The activated Type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus. Inside the nucleus, this complex acts as a transcription factor, regulating the expression of BMP target genes.

This compound: A Selective Inhibitor of ALK1 and ALK2

This compound (also known as LDN 193719) is a small molecule inhibitor derived from the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold of Dorsomorphin. It was developed as a highly potent and selective inhibitor of the BMP Type I receptors, Activin Receptor-Like Kinase 1 (ALK1) and ALK2 (also known as ACVR1). Its high selectivity for ALK1/ALK2 over other BMP Type I receptors like ALK3 and ALK6, as well as other related kinases, makes it an invaluable tool for dissecting the specific roles of ALK1/ALK2-mediated signaling pathways.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ALK1 and ALK2 receptor kinases. By binding to the kinase domain of these receptors, it prevents the phosphorylation and subsequent activation of downstream SMAD1/5/8 proteins. This action effectively blocks the canonical BMP signaling cascade at its early stages. The high selectivity of this compound for ALK2 over ALK3 is a key feature, allowing researchers to distinguish biological processes mediated by these different receptors.

BMP_Signaling_and_ML347_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II R Type II Receptor (BMPRII, ActRIIa/b) BMP Ligand->Type II R 1. Binding Type I R Type I Receptor (ALK1, ALK2) Type II R->Type I R 2. Activation/ Phosphorylation SMAD1/5/8 SMAD1/5/8 Type I R->SMAD1/5/8 3. Phosphorylation pSMAD1/5/8 p-SMAD1/5/8 Complex p-SMAD1/5/8 SMAD4 pSMAD1/5/8->Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->Complex Gene Transcription Gene Transcription Complex->Gene Transcription 5. Nuclear Translocation & Gene Regulation This compound This compound This compound->Type I R Inhibition

BMP signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity (IC₅₀) of this compound
Target KinaseAssay TypeIC₅₀ (nM)Reference
ALK2 (ACVR1) Cell-free kinase assay32
ALK1 (ACVRL1) Cell-free kinase assay46
BMP4 Signaling Cell-based reporter assay152
BMP-responsive cells C2C12BRA cell assay15
Table 2: Selectivity Profile of this compound
KinaseIC₅₀ (nM)Selectivity vs. ALK2 (>fold)Reference
ALK2 32-
ALK3 10,800>300
ALK6 9,830>300
VEGFR2 (KDR) 19,700>400
ALK4 >100,000>3,000
ALK5 >100,000>3,000
BMPR2 >100,000>3,000
TGFBR2 >100,000>3,000
AMPK >100,000>3,000
Table 3: Physicochemical and Pharmacokinetic Properties
PropertyValueSpeciesReference
Molecular Weight 352.39 g/mol N/A
Formula C₂₂H₁₆N₄ON/A
Solubility (DMSO) Up to 20 mMN/A
Plasma Protein Binding High (Fu ~0.01-0.015)Human, Rat, Mouse
Hepatic Microsome Clearance HighHuman, Mouse
Hepatic Microsome Clearance Moderate/HighRat

Experimental Protocols

This compound can be used in a variety of assays to probe BMP signaling. Below are methodologies for key experiments.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the kinase activity of a purified receptor protein.

  • Objective: To determine the IC₅₀ of this compound against specific kinases (e.g., ALK1, ALK2, ALK3).

  • Materials: Purified recombinant kinase domains, kinase-specific substrate (e.g., a generic peptide), ³³P-γ-ATP or fluorescently-labeled ATP analog, this compound, Staurosporine (as a control), kinase assay buffer.

  • Protocol:

    • Prepare serial dilutions of this compound. A common starting concentration is 30 µM with 3-fold serial dilutions.

    • In a reaction plate, combine the purified kinase, the specific substrate, and the appropriate concentration of this compound or control.

    • Initiate the kinase reaction by adding ATP (e.g., 10 µM).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

    • Terminate the reaction.

    • Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity. For fluorescence-based assays, measure the change in fluorescence polarization or intensity.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

BMP-Responsive Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the BMP pathway in response to stimulation and inhibition.

  • Objective: To determine the functional IC₅₀ of this compound in a cellular context.

  • Cell Line: C2C12 cells stably transfected with a BMP-responsive element (BRE) driving the expression of a reporter gene like firefly luciferase (C2C12BRA cells).

  • Protocol:

    • Seed C2C12BRA cells into 96-well plates and allow them to attach overnight.

    • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a BMP ligand, typically BMP4 (e.g., 50 ng/mL), for a defined period (e.g., 16 hours).

    • Lyse the cells using a suitable lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luciferase assay system (e.g., Steady-Glo).

    • Normalize the luciferase results to cell viability, which can be measured using an assay like CellTiter-Glo.

    • Calculate the percentage of inhibition for each this compound concentration relative to the BMP4-stimulated control and determine the IC₅₀.

Experimental_Workflow_Luciferase start Start seed_cells 1. Seed C2C12BRA cells in 96-well plate start->seed_cells attach 2. Allow cells to attach overnight seed_cells->attach add_inhibitor 3. Add serial dilutions of this compound attach->add_inhibitor add_ligand 4. Stimulate with BMP4 (e.g., 50 ng/mL) add_inhibitor->add_ligand incubate 5. Incubate for 16 hours add_ligand->incubate lyse 6. Lyse cells incubate->lyse measure 7. Measure Luciferase Activity lyse->measure analyze 8. Normalize data and calculate IC50 measure->analyze end End analyze->end

Workflow for a BMP-responsive luciferase reporter assay.
SMAD1/5/8 Phosphorylation Assay (In-Cell Western)

This assay directly quantifies the level of phosphorylated SMAD1/5/8 within cells, providing a direct measure of pathway inhibition.

  • Objective: To measure the dose-dependent inhibition of BMP-induced SMAD1/5/8 phosphorylation by this compound.

  • Protocol:

    • Culture cells in a 96-well plate.

    • Treat cells with varying concentrations of this compound, followed by stimulation with a BMP ligand.

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Incubate the cells with a primary antibody specific for phosphorylated SMAD1/5/8.

    • Incubate with an infrared-labeled secondary antibody.

    • Use a second antibody for a housekeeping protein (e.g., GAPDH) with a different infrared dye for normalization.

    • Scan the plate using an infrared imaging system and quantify the fluorescence intensity.

    • Calculate the ratio of phospho-SMAD signal to the normalization protein signal to determine the level of inhibition.

Conclusion

This compound is a potent, well-characterized, and highly selective inhibitor of the BMP Type I receptors ALK1 and ALK2. Its unprecedented selectivity against ALK3 makes it a superior chemical probe compared to earlier-generation inhibitors like Dorsomorphin for isolating and studying the specific biological functions of ALK1 and ALK2. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations of BMP signaling in health and disease.

References

ML347 (LDN-193719): A Technical Guide to a Selective ALK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML347, also known as LDN-193719, is a potent and highly selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2). Derived from the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold of dorsomorphin, this compound was identified through structure-activity relationship (SAR) studies aimed at improving selectivity against the closely related ALK3. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental protocols related to this compound. It is intended to serve as a resource for researchers in academia and industry working on ALK2-related signaling pathways and therapeutic development for diseases such as Fibrodysplasia Ossificans Progressiva (FOP).

Introduction

The bone morphogenetic protein (BMP) signaling pathway is crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including the rare and debilitating genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), which is characterized by progressive heterotopic ossification. FOP is most commonly caused by a gain-of-function mutation (R206H) in the ALK2 gene. This has made ALK2 a prime therapeutic target. This compound (LDN-193719) emerged from a medicinal chemistry effort to develop selective inhibitors of ALK2.[1]

Discovery and Development

This compound was developed through systematic SAR studies of the pyrazolo[1,5-a]pyrimidine scaffold, the core structure of the less selective BMP inhibitor dorsomorphin. The goal was to identify compounds with improved selectivity for ALK2 over the highly homologous ALK3. These efforts led to the discovery of this compound, a molecule with a quinoline (B57606) moiety at the 7-position and a 4-methoxyphenyl (B3050149) group at the 6-position of the pyrazolo[1,5-a]pyrimidine core, which demonstrated significantly greater potency for ALK2 over ALK3.

Synthesis

While a detailed, step-by-step synthesis of this compound has not been published in a single source, a plausible synthetic route can be constructed based on established methods for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. The key steps likely involve the construction of the pyrazolo[1,5-a]pyrimidine core followed by functionalization, including a Suzuki coupling reaction to introduce the quinoline moiety.

A potential synthetic approach is outlined below:

ML347_Synthesis_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Functionalization Start Starting Materials (e.g., 3-aminopyrazole (B16455) derivative, 1,3-dicarbonyl compound) Cyclocondensation Cyclocondensation Start->Cyclocondensation Reaction Core Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->Core Formation Halogenation Halogenation (e.g., at position 7) Core->Halogenation Modification Suzuki_Coupling Suzuki Coupling Halogenation->Suzuki_Coupling with Quinoline-5-boronic acid This compound This compound (LDN-193719) Suzuki_Coupling->this compound Final Product

Caption: Plausible synthetic workflow for this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the ALK2 kinase. By binding to the ATP-binding pocket of the ALK2 protein, it prevents the phosphorylation of downstream signaling molecules, primarily Smad1 and Smad5. This blockade of Smad phosphorylation inhibits the transduction of the BMP signal, thereby preventing the cellular responses associated with ALK2 activation.

ML347_Mechanism_of_Action Type_II_Receptor Type II Receptor (e.g., BMPR2) ALK2 ALK2 (Type I Receptor) Type_II_Receptor->ALK2 Recruits & Phosphorylates Smad1_5 Smad1/5 ALK2->Smad1_5 Phosphorylates This compound This compound This compound->ALK2 Inhibits pSmad1_5 pSmad1/5 Smad4 Smad4 pSmad1_5->Smad4 Complexes with Complex Smad Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates

Caption: Signaling pathway inhibited by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Assay TypeReference
ALK146Kinase Assay[1]
ALK232Kinase Assay[1]
ALK3>10,000Kinase Assay[1]
BMP4-induced Signaling152Cell-based Luciferase Reporter Assay[1]

Table 2: In Vitro ADME Properties of this compound

ParameterSpeciesValueMethodReference
Plasma Protein BindingHumanHigh (~99% bound)Equilibrium Dialysis
RatHigh (~99% bound)Equilibrium Dialysis
MouseHigh (~99% bound)Equilibrium Dialysis
Intrinsic ClearanceHumanHighLiver Microsome Stability Assay
RatModerate-HighLiver Microsome Stability Assay
MouseHighLiver Microsome Stability Assay

Note: Specific in vivo efficacy and pharmacokinetic data for this compound in animal models are not publicly available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ALK2 Kinase Assay (ADP-Glo™ Luminescent Assay)

This protocol describes a common method for measuring the kinase activity of ALK2 and the inhibitory effect of compounds like this compound.

ALK2_Kinase_Assay_Workflow Start Prepare Reagents: - ALK2 Enzyme - Substrate (e.g., Myelin Basic Protein) - ATP - this compound (or test compound) - Kinase Buffer Reaction_Setup Set up kinase reaction in a microplate: - Add ALK2, substrate, and this compound - Pre-incubate Start->Reaction_Setup Initiate_Reaction Initiate reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C for a defined period (e.g., 60 minutes) Initiate_Reaction->Incubation Terminate_Reaction Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete ATP Incubation->Terminate_Reaction ADP_to_ATP Add Kinase Detection Reagent to convert ADP to ATP Terminate_Reaction->ADP_to_ATP Luminescence Measure luminescence, which is proportional to ADP produced (and thus kinase activity) ADP_to_ATP->Luminescence

Caption: Workflow for an ALK2 kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant ALK2 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and serial dilutions of this compound in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Reaction Setup: In a 384-well plate, add the ALK2 enzyme, substrate, and this compound (or DMSO for control).

  • Initiation: Initiate the reaction by adding a solution of ATP. The final ATP concentration should be close to the Km for ALK2 if determining IC50 values.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

  • Detection: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and is used to calculate the percentage of inhibition by this compound.

BMP-Responsive Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to inhibit BMP-induced gene expression.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., C2C12 myoblasts) that has been stably transfected with a BMP-responsive element (BRE) driving the expression of a luciferase reporter gene.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • BMP Stimulation: Stimulate the cells with a constant concentration of a BMP ligand (e.g., BMP4) that elicits a submaximal response.

  • Incubation: Incubate the cells for 16-24 hours to allow for luciferase expression.

  • Lysis and Detection: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent kit.

  • Data Analysis: Calculate the percentage of inhibition of BMP-induced luciferase activity by this compound.

Liver Microsome Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver enzymes.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse) in a phosphate (B84403) buffer (pH 7.4). Prepare a solution of this compound and a solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Pre-warm the microsomal suspension and this compound solution to 37°C. Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a compound that is bound to plasma proteins.

Methodology:

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of a Teflon base plate and disposable dialysis inserts. Each insert has two chambers separated by a semi-permeable membrane with a molecular weight cutoff of ~8 kDa.

  • Sample Preparation: Add plasma (from human, rat, or mouse) spiked with this compound to one chamber of the dialysis insert. Add an equal volume of phosphate-buffered saline (PBS) to the other chamber.

  • Equilibrium: Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • LC-MS/MS Analysis: Analyze the concentration of this compound in both aliquots by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration of this compound in the buffer chamber to the concentration in the plasma chamber.

Conclusion

This compound (LDN-193719) is a valuable research tool for investigating the role of ALK2 in health and disease. Its high potency and selectivity for ALK2 over ALK3 make it a superior probe compared to less selective inhibitors like dorsomorphin. The in vitro data demonstrate its ability to effectively inhibit ALK2 kinase activity and downstream signaling. While in vivo data are currently lacking in the public domain, the favorable in vitro profile of this compound warrants further investigation into its therapeutic potential for ALK2-driven diseases such as FOP. This technical guide provides a solid foundation of the available knowledge on this compound and detailed experimental protocols to aid researchers in their studies.

References

ML347: A Technical Guide to the Biological Function and Mechanism of ALK1/ALK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ML347, a potent and selective small-molecule inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2. It details the compound's mechanism of action within the Bone Morphogenetic Protein (BMP) signaling pathway, presents its inhibitory activity through structured data, outlines key experimental protocols for its evaluation, and illustrates its function through signaling and workflow diagrams.

Introduction: The Role of ALK1, ALK2, and the Significance of this compound

Activin Receptor-Like Kinase 1 (ALK1) and ALK2 (also known as ACVR1) are transmembrane serine/threonine kinases that function as type I receptors in the Transforming Growth Factor-β (TGF-β) superfamily, primarily mediating signals for Bone Morphogenetic Proteins (BMPs).[1][2] This signaling pathway is crucial for a multitude of physiological processes, including embryonic development, bone formation (osteogenesis), chondrogenesis, and cellular differentiation.[1][3][4] Dysregulation of the BMP-ALK1/ALK2 axis is implicated in various diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), which is characterized by progressive heterotopic ossification and is often caused by a constitutively activating mutation in ALK2.

This compound (also known as LDN-193719) emerged from structure-activity relationship studies of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, the same chemical family as the first-generation BMP inhibitor Dorsomorphin. It was developed as a highly selective and potent inhibitor of ALK1 and ALK2, making it an invaluable chemical probe for dissecting the specific biological roles of these receptors and a promising candidate for therapeutic development.

Mechanism of Action: Inhibition of the BMP-SMAD Signaling Cascade

This compound exerts its biological function by competitively inhibiting the ATP-binding site within the kinase domain of ALK1 and ALK2. This action is central to blocking the canonical BMP signaling pathway.

The sequence of events in the canonical BMP pathway is as follows:

  • Ligand Binding: BMP ligands (e.g., BMP4, BMP7, BMP9) bind to and activate type II BMP receptors (BMPRII, ActRIIa, ActIIb).

  • Receptor Complex Formation: The ligand-bound type II receptor recruits and forms a heteromeric complex with a type I receptor, such as ALK1 or ALK2.

  • Type I Receptor Phosphorylation: Within this complex, the constitutively active type II receptor kinase phosphorylates the type I receptor in its glycine-serine rich (GS) domain, thereby activating it.

  • SMAD Phosphorylation: The activated ALK1 or ALK2 kinase then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8, at their C-terminal SSXS motif.

  • Nuclear Translocation and Gene Regulation: The phosphorylated R-SMADs dissociate from the receptor, form a complex with the common-mediator SMAD (co-SMAD), SMAD4, and translocate into the nucleus. This complex then acts as a transcription factor, binding to BMP-responsive elements (BREs) in the promoters of target genes to regulate their expression.

This compound's inhibition of ALK1 and ALK2 kinase activity directly prevents the phosphorylation of SMAD1/5/8, halting the entire downstream signaling cascade. This blockade of BMP signaling is the foundation of its biological effects.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor Type I Receptor (ALK1/ALK2) Type I Receptor (ALK1/ALK2) Type II Receptor->Type I Receptor (ALK1/ALK2) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK1/ALK2)->SMAD1/5/8 Phosphorylates pSMAD1/5/8 p-SMAD1/5/8 SMAD4 SMAD4 SMAD Complex p-SMAD1/5/8 SMAD4 Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates This compound This compound pSMAD1/5/8SMAD4 pSMAD1/5/8SMAD4 pSMAD1/5/8SMAD4->SMAD Complex Complex Formation

BMP/ALK1/ALK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound have been quantified through various biochemical and cell-based assays. The data below is compiled from multiple sources to provide a comprehensive profile of the inhibitor.

Table 1: In Vitro Inhibitory Potency and Selectivity of this compound

Target Kinase IC₅₀ (nM) Selectivity vs. ALK2 Reference(s)
ALK2 (ACVR1) 32 -
ALK1 (ACVRL1) 46 0.7x
ALK3 (BMPR1A) 10,800 >337-fold
ALK6 (BMPR1B) 9,830 >306-fold
ALK4 (ACVR1B) >100,000 >3000-fold
ALK5 (TGFBR1) >100,000 >3000-fold

| VEGFR2 (KDR) | >10,000 | >400-fold | |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.

Table 2: Cell-Based Functional Potency of this compound

Assay Description Cell Line IC₅₀ (nM) Reference(s)
BMP4-induced Luciferase Reporter Assay C2C12BRA 152

| BMP-responsive Luciferase Reporter Assay | C2C12 | 15 | |

These assays measure the ability of this compound to inhibit the downstream transcriptional activity induced by BMP signaling in a cellular environment.

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

Property Value Reference(s)
Molecular Formula C₂₂H₁₆N₄O
Molecular Weight 352.39 g/mol
CAS Number 1062368-49-3
Solubility Soluble to 20 mM in DMSO
Plasma Protein Binding High (~99% bound, Fᵤ ~0.01-0.015)

| Metabolic Stability | High clearance in human and mouse microsomes | |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of kinase inhibitors. Below are representative protocols for key experiments used to characterize this compound.

This protocol describes a luminescent-based assay to determine the IC₅₀ of this compound against purified ALK1 or ALK2 kinase. The assay measures the amount of ADP produced, which correlates with kinase activity.

Materials:

  • Recombinant human ALK2 (or ALK1) protein

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Substrate (e.g., dephosphorylated casein, 0.5 mg/mL)

  • ATP (at or near Kₘ for the kinase, e.g., 50 µM)

  • This compound (serial dilutions in 10% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a high concentration (e.g., 300 µM). Dilute this series 1:10 in kinase buffer. Add 1 µL of the diluted compound or 10% DMSO (for control wells) to the wells of a 384-well plate.

  • Enzyme Preparation: Dilute the ALK2 enzyme to the desired working concentration (e.g., 35 ng/reaction) in kinase buffer.

  • Substrate/ATP Mix: Prepare a mix containing the kinase substrate and ATP in kinase buffer.

  • Reaction Initiation: Add 2 µL of the diluted ALK2 enzyme to each well, followed by 2 µL of the substrate/ATP mix to initiate the reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 120 minutes).

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO controls. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis start prep_compound Prepare this compound Serial Dilutions start->prep_compound end add_reagents Add Compound, Enzyme, & Substrate/ATP to Plate prep_compound->add_reagents prep_enzyme Dilute ALK2 Enzyme prep_enzyme->add_reagents prep_substrate Prepare Substrate & ATP Mix prep_substrate->add_reagents incubate_reaction Incubate at RT (120 min) add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Incubate 40 min) incubate_reaction->add_adpglo add_detection Add Kinase Detection Reagent (Incubate 30 min) add_adpglo->add_detection read_luminescence Measure Luminescence add_detection->read_luminescence calc_ic50 Calculate % Inhibition & Determine IC₅₀ read_luminescence->calc_ic50 calc_ic50->end

Workflow for an in vitro ALK2 kinase inhibition assay.

This protocol assesses the functional inhibition of the BMP signaling pathway by this compound in a cellular context.

Materials:

  • C2C12 cells stably expressing a BMP-responsive element driving luciferase expression (BRE-Luc).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Recombinant human BMP4 ligand.

  • This compound (serial dilutions).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Opaque-walled 96-well plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the BRE-Luc C2C12 cells in opaque-walled 96-well plates at a suitable density and allow them to attach overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for several hours to reduce basal signaling.

  • Compound Treatment: Pre-treat the cells with serial dilutions of this compound or vehicle (DMSO) for 1 hour.

  • Ligand Stimulation: Stimulate the cells by adding BMP4 ligand to a final concentration known to induce a robust response (e.g., 20 ng/mL).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator to allow for luciferase reporter gene expression.

  • Cell Lysis and Signal Detection: Remove the medium and lyse the cells by adding the luciferase assay reagent according to the manufacturer's instructions. This reagent contains the substrate luciferin (B1168401) and lyses the cells.

  • Data Acquisition: Measure the luminescent signal from each well using a luminometer.

  • Data Analysis: Normalize the data to the BMP4-stimulated control wells and plot the dose-response curve to calculate the IC₅₀ value for this compound's functional inhibition of the pathway.

Biological Functions and Research Applications

As a selective ALK1/ALK2 inhibitor, this compound is a critical tool for investigating the specific roles of these receptors in health and disease.

  • Dissecting BMP Signaling: this compound's high selectivity for ALK1/ALK2 over other type I BMP receptors like ALK3 and ALK6 allows researchers to specifically probe the functions mediated by the former pair. This is crucial, as different BMP ligands can signal through different combinations of type I and type II receptors.

  • Cancer Research: Studies have utilized this compound to investigate the role of ALK1/ALK2 signaling in cancer progression. For example, it has been used to demonstrate that reciprocal regulation between SMAD1 and SOX2 is critical for anoikis resistance and metastasis.

  • Developmental Biology: The compound is used to study the role of BMP signaling in cellular differentiation and tissue formation. For instance, it has been employed to investigate TGF-β signaling in the regulation of dental epithelial cell proliferation.

  • Therapeutic Potential for FOP: Although further studies are needed, inhibitors with the selectivity profile of this compound are highly relevant to diseases driven by ALK2 hyperactivity, such as FOP. By blocking the overactive kinase, such compounds could potentially prevent the formation of heterotopic bone.

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of the ALK1 and ALK2 kinases. Its ability to specifically block the BMP-SMAD1/5/8 signaling pathway with minimal off-target effects on closely related kinases makes it an indispensable research tool. The quantitative data on its inhibitory profile, coupled with established experimental protocols for its use, provides a solid foundation for its application in dissecting the complex biology of BMP signaling and exploring potential therapeutic strategies for diseases driven by ALK1/ALK2 dysregulation.

References

ML347: A Technical Guide to its Inhibitory Effect on Smad1/5 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ML347, also known as LDN-193719, is a potent and highly selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2][3] Its high selectivity, particularly for ALK2 over ALK3, makes it a critical tool for dissecting the nuanced roles of the BMP signaling pathway.[3][4] This pathway is integral to numerous physiological and pathological processes, including embryonic development, tissue homeostasis, and diseases like fibrodysplasia ossificans progressiva (FOP). The primary downstream mediators of ALK1 and ALK2 are the Smad1 and Smad5 proteins. This compound exerts its effect by inhibiting the kinase activity of these receptors, thereby blocking the subsequent phosphorylation of Smad1/5 and halting the downstream signaling cascade. This guide provides an in-depth overview of the mechanism of this compound, quantitative data on its potency, detailed experimental protocols for assessing its effects, and visualizations of the relevant biological pathways and workflows.

The BMP/Smad Signaling Pathway and this compound's Mechanism of Action

The canonical BMP signaling pathway is initiated when a BMP ligand (e.g., BMP4, BMP7) binds to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event induces the constitutively active type II receptor to phosphorylate and activate the type I receptor (e.g., ALK1, ALK2, ALK3, ALK6). The activated type I receptor, in turn, phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8, at their C-terminal serine residues.

These phosphorylated R-Smads then form a complex with the common mediator Smad4 (Co-Smad). This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.

This compound functions as an ATP-competitive inhibitor of the ALK1 and ALK2 type I receptors. By binding to the kinase domain of these receptors, this compound prevents the phosphorylation of Smad1 and Smad5, effectively blocking the entire downstream signaling cascade. This targeted inhibition allows for the precise study of ALK1/2-dependent cellular processes.

BMP_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds ALK1/ALK2 Type I Receptor (ALK1/ALK2) Type II Receptor->ALK1/ALK2 Recruits & Phosphorylates Smad1/5 Smad1/5 ALK1/ALK2->Smad1/5 Phosphorylates pSmad1/5 p-Smad1/5 Complex p-Smad1/5 / Smad4 Complex pSmad1/5->Complex Binds Smad4 Smad4 Smad4->Complex Target Genes Target Genes Complex->Target Genes Regulates Transcription This compound This compound This compound->ALK1/ALK2 Inhibits

Caption: this compound inhibits the BMP signaling pathway by blocking ALK1/ALK2 kinase activity.

Quantitative Data on this compound Potency and Selectivity

The efficacy of a chemical probe is defined by its potency and selectivity. This compound demonstrates potent inhibition of its primary targets with high selectivity over other related kinases.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Target KinaseIC50 (nM)Source(s)
ALK1 (ACVRL1)46
ALK2 (ACVR1)32
ALK3 (BMPR1A)>10,000

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity in cell-free assays. The data shows over 300-fold selectivity for ALK2 compared to ALK3.

Table 2: Cell-Based Assay Potency of this compound
Cell Line / AssayLigandIC50 (nM)Source(s)
C2C12BRA cellsBMP15
Generic BMP4 AssayBMP4152

Cell-based assays confirm the ability of this compound to penetrate cells and inhibit the target pathway in a biological context.

Experimental Protocols for Assessing this compound Activity

To measure the inhibitory effect of this compound on Smad1/5 phosphorylation, a standard workflow involving cell culture, inhibitor treatment, ligand stimulation, and protein analysis is employed. Western blotting is a widely used technique for this purpose.

Experimental_Workflow A 1. Cell Culture Seed cells (e.g., C2C12, HeLa) and grow to 80-90% confluency. B 2. Serum Starvation Incubate in serum-free media for 18-22 hours to reduce basal signaling. A->B C 3. Inhibitor Pre-treatment Treat cells with desired concentrations of this compound for ~1 hour. B->C D 4. Ligand Stimulation Add BMP ligand (e.g., BMP4) to induce Smad1/5 phosphorylation (typically for 30-60 min). C->D E 5. Cell Lysis Harvest cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. D->E F 6. Protein Quantification Determine protein concentration using a detergent-compatible assay (e.g., BCA). E->F G 7. Western Blot Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies. F->G H 8. Analysis Detect p-Smad1/5, total Smad1/5, and a loading control (e.g., GAPDH). Quantify band intensity. G->H

Caption: Standard experimental workflow to measure this compound's effect on Smad1/5 phosphorylation.
Detailed Methodology: Western Blot for Phospho-Smad1/5

This protocol is a composite of standard methodologies for analyzing Smad phosphorylation.

1. Cell Culture and Treatment:

  • Culture cells (e.g., C2C12 myoblasts, HeLa) to 80-90% confluency in appropriate growth medium.
  • Wash cells once with PBS and replace the medium with serum-free medium. Incubate for 18-22 hours to lower basal kinase activity.
  • Prepare a stock solution of this compound in DMSO. Dilute to final concentrations in the serum-free medium.
  • Pre-treat cells with this compound or vehicle (DMSO) for 1 hour.
  • Stimulate the cells by adding BMP4 (e.g., 20 ng/mL) or another appropriate ligand for 30-60 minutes.

2. Cell Lysis and Protein Quantification:

  • Place the culture dish on ice and wash cells twice with ice-cold PBS.
  • Add ice-cold complete lysis buffer. A recommended buffer includes phosphatase inhibitors such as 2.5 mM sodium pyrophosphate and 1.0 mM beta-glycerophosphate to preserve phosphorylation.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • For maximal recovery of nuclear phospho-Smads, sonicate the lysate (e.g., three 15-second pulses).
  • Centrifuge the lysate at ≥10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
  • Transfer the supernatant (protein extract) to a new tube.
  • Determine the protein concentration using a detergent-compatible assay (e.g., BCA or Bio-Rad RC DC Protein Assay).

3. Western Blotting:

  • Normalize protein samples by diluting them in lysis buffer and adding SDS sample buffer. Heat at 95°C for 3-5 minutes.
  • Load equal amounts of protein (e.g., 20-100 µg) per lane of an SDS-PAGE gel.
  • Perform electrophoresis to separate proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for phosphorylated Smad1 (Ser463/465) / Smad5 overnight at 4°C.
  • Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • To ensure equal protein loading and to normalize the phospho-signal, strip the membrane and re-probe for total Smad1/5 and a loading control protein like GAPDH or Grb2.

Conclusion

This compound is a well-characterized and valuable chemical probe for investigating the BMP signaling pathway. Its high potency and selectivity for ALK1 and ALK2 allow for the specific inhibition of Smad1/5 phosphorylation. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound to explore the biological functions and therapeutic potential of targeting the ALK1/2-Smad1/5 signaling axis.

References

Investigating the Downstream Targets of ML347: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML347 is a potent and highly selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, Activin receptor-like kinase 1 (ALK1) and ALK2.[1][2][3][4][5][6] Its high selectivity, particularly for ALK2 over other related kinases such as ALK3, makes it a valuable tool for dissecting the specific roles of the ALK1/2 signaling pathways in various biological processes.[1][2][7][8] This technical guide provides an in-depth overview of the known downstream targets of this compound, methodologies for their investigation, and the underlying signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition by this compound

Target KinaseIC50 (nM)Selectivity vs. ALK2Reference
ALK146-[1][2][3][4][5][6]
ALK232-[1][2][3][4][5][6]
ALK3>10,000>300-fold[1][2][7][8]
ALK69,830~307-fold[3]
KDR (VEGFR2)>100,000>3000-fold[3]
AMPK>100,000>3000-fold[3]

Table 2: Cell-Based Assay of this compound Activity

Assay DescriptionCell LineIC50 (nM)Reference
BMP4-induced signalingC2C12BRA152[3][5][6][7]

Signaling Pathway

This compound exerts its effects by inhibiting the canonical BMP signaling pathway. Upon binding of BMP ligands, type I and type II receptors form a complex, leading to the phosphorylation and activation of the type I receptor by the type II receptor. Activated ALK1 and ALK2, the primary targets of this compound, then phosphorylate the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[1][8] These phosphorylated R-SMADs form a complex with the common mediator SMAD4 and translocate to the nucleus. In the nucleus, this complex acts as a transcription factor, regulating the expression of target genes.[8] this compound blocks this cascade at the level of ALK1/2, thereby preventing the phosphorylation of SMAD1/5/8 and the subsequent modulation of gene expression.

ML347_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor ALK1/2 ALK1/ALK2 Type II Receptor->ALK1/2 Activates p-SMAD1/5/8 p-SMAD1/5/8 ALK1/2->p-SMAD1/5/8 Phosphorylates SMAD Complex SMAD1/5/8-SMAD4 Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Expression Target Gene Expression SMAD Complex->Target Gene Expression Regulates This compound This compound This compound->ALK1/2 Inhibits

This compound inhibits ALK1/2, blocking SMAD1/5/8 phosphorylation and downstream gene expression.

Downstream Targets

The primary and most well-characterized downstream effect of this compound is the inhibition of SMAD1/5/8 phosphorylation. Consequently, the expression of genes regulated by the BMP-SMAD pathway is altered. While a comprehensive transcriptomic or proteomic analysis of this compound-treated cells is not yet publicly available, based on the known functions of the ALK1/2-SMAD1/5/8 axis, key downstream targets include the Inhibitor of Differentiation (Id) family of proteins (Id1, Id2, and Id3) .[9][10] These proteins are transcriptional regulators that play crucial roles in cell cycle progression, differentiation, and tumorigenesis. Therefore, a primary downstream consequence of this compound treatment is the expected downregulation of Id1, Id2, and Id3 expression in cellular contexts where the BMP pathway is active.

Experimental Protocols

To investigate the downstream effects of this compound, several key experiments can be performed.

In Vitro ALK2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of ALK2.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis recombinant_alk2 Recombinant ALK2 incubation Incubate ALK2, Substrate, ATP, and this compound recombinant_alk2->incubation substrate Substrate (e.g., Casein) substrate->incubation atp ATP atp->incubation ml347_dilutions This compound Serial Dilutions ml347_dilutions->incubation adp_glo Add ADP-Glo Reagent incubation->adp_glo luminescence Measure Luminescence adp_glo->luminescence ic50_calc Calculate IC50 luminescence->ic50_calc

Workflow for an in vitro ALK2 kinase inhibition assay using this compound.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human ALK2 enzyme, a suitable substrate (e.g., casein), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a DMSO control.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Terminate the reaction and detect the amount of ADP produced, which is proportional to the kinase activity. A common method is the ADP-Glo™ Kinase Assay, where the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Phospho-SMAD1/5

This assay confirms the mechanism of action of this compound in a cellular context by measuring the phosphorylation of its direct downstream targets, SMAD1 and SMAD5.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_culture Culture Cells ml347_treatment Treat with this compound cell_culture->ml347_treatment bmp_stimulation Stimulate with BMP ligand ml347_treatment->bmp_stimulation lysis Cell Lysis bmp_stimulation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-pSMAD1/5) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Workflow for Western blot analysis of phospho-SMAD1/5 levels after this compound treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., C2C12 or HeLa) and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP4 at 50 ng/mL) for a short period (e.g., 30 minutes) to induce SMAD1/5 phosphorylation.

  • Lysis and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5 (e.g., Cell Signaling Technology #9516) overnight at 4°C.[7]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Image the blot and perform densitometry analysis. Normalize the p-SMAD1/5 signal to a loading control (e.g., GAPDH or total SMAD1/5).

BMP-Responsive Luciferase Reporter Assay

This cell-based assay measures the overall activity of the BMP signaling pathway downstream of the receptor.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis cell_transfection Transfect Cells with BRE-Luciferase Reporter plate_cells Plate Transfected Cells cell_transfection->plate_cells ml347_treatment Treat with this compound plate_cells->ml347_treatment bmp_stimulation Stimulate with BMP ligand ml347_treatment->bmp_stimulation cell_lysis Cell Lysis bmp_stimulation->cell_lysis add_substrate Add Luciferase Substrate cell_lysis->add_substrate measure_luminescence Measure Luminescence add_substrate->measure_luminescence ic50_calc Calculate IC50 measure_luminescence->ic50_calc

References

The Therapeutic Potential of ML347: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

ML347, also known as LDN-193719, has emerged as a potent and highly selective small molecule inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2, key components of the Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways. This selectivity profile positions this compound as a valuable chemical probe for elucidating the physiological and pathological roles of ALK1/2 and as a promising starting point for the development of novel therapeutics for a range of disorders, including rare genetic diseases and cancer. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and its therapeutic potential as demonstrated in preclinical models.

Introduction

The TGF-β superfamily of ligands, including TGF-βs and BMPs, plays a critical role in regulating a myriad of cellular processes such as proliferation, differentiation, apoptosis, and migration. Dysregulation of this signaling network is implicated in the pathogenesis of numerous diseases, including cancer, fibrosis, and skeletal disorders. The signaling cascade is initiated by the binding of a ligand to a type II serine/threonine kinase receptor, which then recruits and phosphorylates a type I receptor, also known as an Activin receptor-like kinase (ALK). This phosphorylation event activates the type I receptor, which in turn phosphorylates downstream mediators, primarily the SMAD proteins, leading to the regulation of target gene expression.

This compound was identified through a medicinal chemistry effort aimed at developing selective inhibitors of the BMP type I receptors.[1] It is derived from the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold of Dorsomorphin, the first-in-class small molecule inhibitor of the BMP pathway.[2] this compound exhibits remarkable selectivity for ALK2 over other BMP type I receptors like ALK3 and ALK6, making it an invaluable tool for dissecting the specific functions of ALK2-mediated signaling.[1]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of ALK1 and ALK2.[3][4] By binding to the ATP-binding pocket of these receptors, this compound prevents the phosphorylation and subsequent activation of the downstream SMAD proteins, specifically Smad1 and Smad5.[3] This blockade of SMAD phosphorylation effectively abrogates the cellular response to BMP signaling. The high selectivity of this compound for ALK1 and ALK2, with over 300-fold greater potency against ALK2 compared to ALK3, is a key feature that distinguishes it from other BMP signaling inhibitors.[1][4]

Signaling Pathway Diagram

TGFB_BMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta/BMP Ligand TGF-beta/BMP Ligand Type II Receptor Type II Receptor TGF-beta/BMP Ligand->Type II Receptor Binds Type I Receptor (ALK1/2) Type I Receptor (ALK1/2) Type II Receptor->Type I Receptor (ALK1/2) Recruits & Phosphorylates SMAD1/5 SMAD1/5 Type I Receptor (ALK1/2)->SMAD1/5 Phosphorylates p-SMAD1/5 p-SMAD1/5 SMAD Complex SMAD Complex p-SMAD1/5->SMAD Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates This compound This compound This compound->Type I Receptor (ALK1/2) Inhibits

Caption: TGF-β/BMP signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC₅₀ (nM)Selectivity vs. ALK2Reference(s)
ALK1 46~1.4x[3][4][5]
ALK2 321x[3][4][5]
ALK3 >10,000>300x[4][6]
ALK6 9,830~307x[1]
VEGFR2 (KDR) >10,000>312x[6]
ALK4 No activity-
ALK5 No activity-
Table 2: Cell-Based Activity of this compound
Cell LineAssay TypeLigandIC₅₀ (nM)Reference(s)
C2C12BRABMP-responsive luciferase reporterBMP4152[1][6]
Primary dental epithelial cellsInhibition of Smad1/5 phosphorylationTGF-β1Not specified[3][7]
Table 3: Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueReference(s)
Molecular Weight352.39 g/mol [4][8]
Molecular FormulaC₂₂H₁₆N₄O[4][8]
Plasma Protein Binding (Human, Rat, Mouse)High[2][4]
Solubility in DMSOUp to 20 mM[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

In Vitro Kinase Assay

This protocol describes a general procedure for determining the in vitro kinase inhibitory activity of this compound.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against purified ALK1, ALK2, and other kinases.

Materials:

  • Recombinant human ALK1, ALK2, ALK3, ALK6, VEGFR2 kinases

  • This compound (or other test compounds)

  • ATP, [γ-³³P]ATP

  • Substrate peptide (e.g., casein or a specific peptide substrate for the kinase)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 30 µM with 3-fold serial dilutions.[5]

  • In a 96-well plate, add the kinase, the substrate peptide, and the diluted this compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP (typically 10 µM final ATP concentration).[5]

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow A Prepare serial dilutions of this compound B Add kinase, substrate, and this compound to reaction buffer A->B C Initiate reaction with ATP/[γ-³³P]ATP B->C D Incubate at room temperature C->D E Stop reaction with phosphoric acid D->E F Transfer to filter plate and wash E->F G Measure radioactivity F->G H Calculate % inhibition and determine IC₅₀ G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based BMP Signaling Assay

This protocol outlines a method for assessing the inhibitory effect of this compound on BMP-induced signaling in a cellular context.

Objective: To determine the IC₅₀ of this compound for the inhibition of BMP4-induced reporter gene expression in C2C12BRA cells.

Materials:

  • C2C12BRA cells (C2C12 myoblast cells stably expressing a BMP-responsive luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Recombinant human BMP4

  • This compound (or other test compounds)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed C2C12BRA cells in a 96-well plate and allow them to adhere overnight.

  • The following day, replace the medium with low-serum medium.

  • Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a fixed concentration of BMP4 (e.g., 10 ng/mL).

  • Incubate the cells for a period sufficient to induce luciferase expression (e.g., 16-24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of BMP4-induced luciferase activity for each concentration of this compound.

  • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Therapeutic Potential

The high selectivity of this compound for ALK1 and ALK2 suggests its potential therapeutic utility in diseases driven by aberrant BMP signaling.

Fibrodysplasia Ossificans Progressiva (FOP)

FOP is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification, the formation of bone in soft tissues. The majority of FOP cases are caused by a gain-of-function mutation in the ALK2 gene. By inhibiting ALK2, this compound has the potential to prevent the abnormal bone formation in FOP patients. Preclinical studies using animal models of FOP are warranted to evaluate the in vivo efficacy of this compound and its derivatives.[2]

Cancer

The TGF-β/BMP signaling pathway has a complex and often paradoxical role in cancer. In some cancers, it can act as a tumor suppressor, while in others, it promotes tumor growth, invasion, and metastasis. The specific targeting of ALK1 and ALK2 with this compound could be beneficial in cancers where these receptors are key drivers of the disease. For instance, ALK1 is implicated in tumor angiogenesis, and its inhibition could represent a novel anti-angiogenic strategy.[3]

Anemia of Chronic Disease

BMP signaling, particularly through ALK2 and ALK3, plays a role in iron homeostasis by regulating the expression of hepcidin (B1576463). Elevated hepcidin levels lead to iron sequestration and can cause anemia of chronic disease. While this compound is more selective for ALK2 over ALK3, its potential to modulate hepcidin expression and alleviate this type of anemia is an area for further investigation.[2]

Conclusion

This compound is a potent and highly selective inhibitor of ALK1 and ALK2, making it an indispensable research tool for dissecting the complexities of the TGF-β/BMP signaling pathway. Its favorable selectivity profile and demonstrated cellular activity provide a strong rationale for its further investigation as a potential therapeutic agent for diseases such as FOP, certain cancers, and other disorders characterized by dysregulated BMP signaling. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and the development of next-generation ALK1/2 inhibitors with improved pharmacological properties. Further in vivo studies in relevant disease models are crucial to translate the promising preclinical findings of this compound into clinical applications.

References

ML347 in Cellular Differentiation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML347, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, and its applications in cellular differentiation studies. This compound, also known as LDN-193719, offers a powerful tool for directing cell fate and exploring the mechanisms of lineage commitment.

Core Mechanism of Action

This compound is a selective inhibitor of the Activin receptor-like kinase (ALK) family members ALK1 and ALK2, which are type I BMP receptors.[1][2] By inhibiting these receptors, this compound effectively blocks the canonical BMP signaling pathway, a key player in embryogenesis and cellular differentiation. The inhibition of ALK1 and ALK2 prevents the phosphorylation of downstream SMAD proteins (Smad1, Smad5, and Smad8), thereby blocking their translocation to the nucleus and subsequent regulation of target gene expression. This targeted inhibition allows for precise manipulation of cellular differentiation processes.[1][2]

Quantitative Data: Potency and Selectivity of this compound

The efficacy of this compound is demonstrated by its low nanomolar inhibitory concentrations (IC50) against its primary targets and its high selectivity over other related kinases.

TargetIC50 (nM)SelectivityReference
ALK146-[1](--INVALID-LINK--)
ALK232>300-fold vs ALK3[1](--INVALID-LINK--)
ALK3>10,000-[1](--INVALID-LINK--)
ALK6>10,000-[1](--INVALID-LINK--)

Signaling Pathway Diagrams

To visually represent the mechanism of action of this compound, the following diagrams illustrate the canonical BMP/TGF-β signaling pathway and how this compound intervenes.

BMP_TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor (BMPR2) BMP->TypeII_R binds TypeI_R Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R recruits and phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription SMAD_complex->Transcription regulates This compound This compound This compound->TypeI_R inhibits

Figure 1: Canonical BMP Signaling Pathway and this compound Inhibition.

Experimental Protocols

While specific protocols for this compound are often adapted from those using similar BMP inhibitors like Dorsomorphin, the following provides a detailed methodology for the directed differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes and neural lineages, incorporating the use of this compound.

Protocol 1: Directed Differentiation of hPSCs into Cardiomyocytes

This protocol is based on the temporal modulation of Wnt and BMP signaling pathways.

Materials:

  • Human pluripotent stem cells (hPSCs)

  • Matrigel-coated plates

  • mTeSR™1 medium

  • RPMI 1640 medium

  • B27 supplement (minus insulin)

  • CHIR99021 (GSK3 inhibitor)

  • This compound (LDN-193719)

  • IWP2 (Wnt inhibitor)

  • Collagenase II

  • Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 80-90% confluency.

  • Mesoderm Induction (Day 0): Change the medium to RPMI/B27 minus insulin (B600854) supplemented with 6-12 µM CHIR99021.

  • Cardiac Mesoderm Specification (Day 2): Replace the medium with RPMI/B27 minus insulin supplemented with 5 µM IWP2.

  • Cardiac Progenitor Formation (Day 4): Add this compound to the culture medium at a final concentration of 0.5 - 2 µM. The optimal concentration may need to be determined empirically for different cell lines.

  • Cardiomyocyte Maturation (Day 6 onwards): Change the medium every 2-3 days with RPMI/B27 (with insulin). Spontaneous beating of cardiomyocytes can typically be observed between days 8 and 12.

  • Characterization: At day 14, cells can be harvested for analysis.

    • Immunocytochemistry: Stain for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.

    • Flow Cytometry: Quantify the percentage of cTnT positive cells.

Protocol 2: Neural Induction of hPSCs

This protocol utilizes dual SMAD inhibition to efficiently generate neural progenitor cells.

Materials:

  • Human pluripotent stem cells (hPSCs)

  • Matrigel-coated plates

  • mTeSR™1 medium

  • KnockOut™ DMEM/F-12

  • N-2 Supplement

  • B-27 Supplement

  • GlutaMAX™

  • SB431542 (TGF-β inhibitor)

  • This compound (LDN-193189)

  • Accutase

  • Basic fibroblast growth factor (bFGF)

Procedure:

  • hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium to 70-80% confluency.

  • Neural Induction (Day 0): Dissociate hPSCs into single cells using Accutase and plate them on Matrigel-coated plates in mTeSR™1 with 10 µM Y-27632.

  • Dual SMAD Inhibition (Day 1): Change the medium to a neural induction medium consisting of KnockOut™ DMEM/F-12, N-2 supplement, B-27 supplement, and GlutaMAX™, supplemented with 10 µM SB431542 and 100 nM this compound.

  • Neural Progenitor Expansion (Day 5-7): The medium is changed every other day. Neural rosettes should start to appear.

  • Neural Progenitor Cell (NPC) Isolation: Once rosettes are well-formed (around day 10-12), they can be manually picked or enzymatically dissociated and replated for further expansion in a neural expansion medium containing bFGF.

  • Characterization:

    • Immunocytochemistry: Stain for neural stem cell markers such as PAX6, SOX1, and Nestin.

    • Flow Cytometry: Quantify the percentage of PAX6 and SOX1 positive cells.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a cellular differentiation experiment using this compound.

Experimental_Workflow cluster_analysis Analysis Methods start Start: Pluripotent Stem Cells (PSCs) culture PSC Culture and Expansion start->culture induction Induction of Differentiation (e.g., Mesoderm/Ectoderm) culture->induction treatment Treatment with this compound (Inhibition of BMP signaling) induction->treatment maturation Cell Maturation and Further Differentiation treatment->maturation analysis Analysis of Differentiated Cells maturation->analysis end End: Differentiated Cell Population analysis->end Characterization ICC Immunocytochemistry (Marker Expression) analysis->ICC Flow Flow Cytometry (% of Differentiated Cells) analysis->Flow qPCR RT-qPCR (Gene Expression) analysis->qPCR

Figure 2: General Experimental Workflow for Cellular Differentiation using this compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationship of how this compound's inhibition of ALK1/2 leads to specific cellular differentiation outcomes.

Logical_Relationship cluster_outcomes Cellular Differentiation Outcomes This compound This compound ALK12 ALK1/2 Receptor Kinase This compound->ALK12 Inhibits BMP_Signal BMP Signaling Pathway ALK12->BMP_Signal Mediates SMAD158_Phos Phosphorylation of SMAD1/5/8 BMP_Signal->SMAD158_Phos Leads to Gene_Reg Regulation of Target Genes SMAD158_Phos->Gene_Reg Controls Cardiomyocyte Cardiomyocyte Differentiation Gene_Reg->Cardiomyocyte Promotes/Inhibits Neural Neural Differentiation Gene_Reg->Neural Promotes/Inhibits Other Other Lineages Gene_Reg->Other Promotes/Inhibits

Figure 3: Logical Flow of this compound's Effect on Cellular Differentiation.

Conclusion

This compound is a valuable research tool for directing cellular differentiation through the selective inhibition of the BMP signaling pathway. Its high potency and selectivity make it a precise instrument for studying the intricate processes of cell fate determination. The protocols and information provided in this guide offer a solid foundation for researchers to incorporate this compound into their experimental designs for generating specific cell lineages from pluripotent stem cells. Further optimization of concentrations and timing may be necessary for specific cell lines and desired outcomes.

References

Methodological & Application

Application Notes and Protocols for ML347 Treatment in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML347 is a potent and highly selective small molecule inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, which are type I receptors for Bone Morphogenetic Proteins (BMPs).[1][2] By selectively targeting ALK1 and ALK2, this compound serves as a valuable tool for investigating the role of BMP signaling in various biological processes within primary cell cultures.[2] Primary cells, derived directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines. These application notes provide a comprehensive guide for the utilization of this compound in primary cell culture, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its inhibitory effects on the BMP signaling pathway. BMPs, members of the Transforming Growth Factor-beta (TGF-β) superfamily, initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors.[2] This binding leads to the phosphorylation and activation of the type I receptor by the type II receptor. This compound specifically inhibits the kinase activity of ALK1 and ALK2, preventing the subsequent phosphorylation of downstream mediators, SMAD1 and SMAD5. This blockade of SMAD1/5 phosphorylation inhibits their translocation to the nucleus and the subsequent regulation of target gene expression.

Data Presentation

The inhibitory activity of this compound against various kinases is summarized in the table below. This data is crucial for determining appropriate working concentrations in primary cell culture experiments.

Target KinaseIC50 (nM)Selectivity Notes
ALK1 (ACVRL1)46Potent inhibitor.
ALK2 (ACVR1)32Potent inhibitor.
ALK3 (BMPR1A)10,800>300-fold selective for ALK2 over ALK3.
ALK6 (BMPR1B)9,830>300-fold selective for ALK2 over ALK6.
KDR (VEGFR2)19,700Weak activity.
Cell-Based Assay
BMP4-responsive C2C12BRA cells152Potent inhibition of BMP4 signaling.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds ALK1/ALK2 Type I Receptor (ALK1/ALK2) Type II Receptor->ALK1/ALK2 Recruits & Phosphorylates SMAD1/5 SMAD1/5 ALK1/ALK2->SMAD1/5 Phosphorylates pSMAD1/5 pSMAD1/5 SMAD Complex SMAD1/5/4 Complex pSMAD1/5->SMAD Complex Complexes with SMAD4 SMAD4 Target Genes Target Genes SMAD Complex->Target Genes Translocates & Regulates Transcription Regulation Transcription Regulation Target Genes->Transcription Regulation This compound This compound This compound->ALK1/ALK2 Inhibits

Caption: BMP/TGF-β signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Endpoint Analysis Isolate Cells Isolate Primary Cells Culture Cells Culture Primary Cells Isolate Cells->Culture Cells Seed Cells Seed Cells for Experiment Culture Cells->Seed Cells Prepare this compound Prepare this compound Working Solutions Seed Cells->Prepare this compound Treat Cells Treat Cells with this compound Prepare this compound->Treat Cells Viability Cell Viability/Proliferation Assay Treat Cells->Viability Western Blot Western Blot for pSMAD/Total SMAD Treat Cells->Western Blot qPCR qRT-PCR for Target Gene Expression Treat Cells->qPCR

Caption: General experimental workflow for this compound treatment in primary cell culture.

Experimental Protocols

Disclaimer: The following protocols are generalized guidelines. It is imperative to optimize conditions such as cell seeding density, this compound concentration, and treatment duration for each specific primary cell type and experimental objective.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in DMSO up to 20 mM. To prepare a 10 mM stock solution, dissolve 3.52 mg of this compound (MW: 352.39 g/mol ) in 1 mL of high-quality, sterile DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: General Primary Cell Culture and this compound Treatment
  • Primary Cell Isolation and Culture: Isolate primary cells from the tissue of interest using established enzymatic and/or mechanical dissociation methods. Culture the cells in the appropriate basal medium supplemented with necessary growth factors, serum, and antibiotics. Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Once the primary cells have reached the desired confluency and are in a healthy, logarithmic growth phase, detach them using an appropriate dissociation reagent (e.g., Trypsin-EDTA). Seed the cells into multi-well plates at a predetermined density suitable for the intended endpoint assay. Allow the cells to adhere and recover for 24 hours before treatment.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in the complete cell culture medium to achieve the desired final concentrations. A typical starting point for concentration optimization could range from 10 nM to 1 µM, based on the provided IC50 values. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

  • Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Return the plates to the incubator and incubate for the desired treatment duration. The optimal incubation time (e.g., 24, 48, or 72 hours) will depend on the specific primary cell type and the biological question being addressed.

Protocol 3: Cell Viability and Proliferation Assays (WST-1 or MTT)

This protocol provides a general method for assessing the effect of this compound on the viability and proliferation of primary cells.

  • Cell Treatment: Follow the steps outlined in Protocol 2 for cell seeding and treatment in a 96-well plate.

  • Reagent Addition: At the end of the treatment period, add the WST-1 or MTT reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).

  • Incubation: Incubate the plate for the recommended time (usually 1-4 hours) at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

  • Solubilization (for MTT assay): If using the MTT assay, add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 450 nm for WST-1 and 570 nm for MTT) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and normalize the results to the vehicle-treated control group to determine the percentage of cell viability or proliferation.

Protocol 4: Western Blot Analysis of SMAD1/5 Phosphorylation

This protocol allows for the assessment of this compound's inhibitory effect on the BMP signaling pathway by measuring the phosphorylation of SMAD1/5.

  • Cell Lysis: After treatment with this compound as described in Protocol 2, wash the cells with ice-cold PBS. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5 (pSMAD1/5) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • For a loading control, the membrane can be stripped and re-probed with an antibody against total SMAD1/5 or a housekeeping protein like GAPDH.

  • Detection and Analysis: Detect the chemiluminescent signal using an appropriate imaging system. Quantify the band intensities using densitometry software and normalize the pSMAD1/5 signal to the total SMAD1/5 or loading control signal.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to measure changes in the expression of BMP target genes in response to this compound treatment.

  • RNA Isolation: Following treatment with this compound (Protocol 2), isolate total RNA from the primary cells using a commercially available RNA extraction kit, ensuring to include a DNase treatment step to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reactions using a suitable qPCR master mix (e.g., SYBR Green or TaqMan), the synthesized cDNA as a template, and primers specific for the BMP target genes of interest (e.g., ID1, ID3) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Perform the qPCR reaction in a real-time PCR cycler. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells, after normalization to the housekeeping gene.

References

Application Notes and Protocols for In Vivo Administration of ML347 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML347 is a potent and highly selective inhibitor of the Activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor. Due to its high selectivity for ALK2 over other BMP receptors like ALK3, this compound serves as a valuable chemical probe for investigating the biological roles of ALK2 signaling in various physiological and pathological processes. In vitro studies have characterized its pharmacokinetic properties, indicating high plasma protein binding and predicting high clearance in mice. This suggests that for in vivo studies, a parenteral route of administration, such as intraperitoneal injection, is likely more appropriate than oral administration.

This document provides detailed application notes and protocols for the in vivo administration of this compound in mice, based on available data for this compound and analogous compounds.

Data Presentation

In Vitro Pharmacokinetic Properties of this compound
ParameterHumanRatMouse
Plasma Protein Binding (% free fraction) 0.91.41.4
Intrinsic Clearance (CLint) in Hepatic Microsomes (mL/min/kg) 516148617
Predicted Hepatic Clearance (CLHEP) (mL/min/kg) 20.247.578.5

Data sourced from in vitro assays.

Experimental Protocols

Representative In Vivo Administration Protocol (Intraperitoneal Injection)

Disclaimer: To date, no peer-reviewed studies have been published detailing the in vivo administration of this compound in mice. The following protocol is a representative methodology based on a structurally similar and potent ALK2 inhibitor, LDN-212854, which has been successfully used in a mouse model of heterotopic ossification[1]. Researchers should perform initial dose-ranging and tolerability studies to determine the optimal dose for their specific mouse model and experimental endpoint.

1. Materials:

  • This compound

  • Vehicle solution (e.g., 20% DMSO / 10% (DMSO:Cremophor EL 1:1) / 70% H₂O)

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Sterile gauze pads

  • Appropriate mouse strain for the disease model

2. Vehicle Preparation:

  • Prepare the 10% (DMSO:Cremophor EL 1:1) solution by mixing equal volumes of DMSO and Cremophor EL.

  • To prepare the final vehicle, combine 2 parts DMSO, 1 part of the (DMSO:Cremophor EL 1:1) mixture, and 7 parts sterile water.

  • For example, to make 10 mL of vehicle, mix 2 mL of DMSO, 1 mL of the (DMSO:Cremophor EL 1:1) mixture, and 7 mL of sterile water.

  • Ensure the final solution is clear and homogenous. Prepare fresh or store appropriately.

3. This compound Formulation:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the mice. A starting dose of 6 mg/kg, administered twice daily, can be used as a reference based on studies with the similar compound LDN-212854[1].

  • Dissolve the calculated amount of this compound in the vehicle to achieve the final desired concentration. Gentle warming and vortexing may be required to fully dissolve the compound.

  • Ensure the final formulation is a clear solution before administration.

4. Animal Handling and Injection Procedure:

  • Acclimatize mice to the housing conditions before the start of the experiment.

  • Record the body weight of each mouse before each injection to ensure accurate dosing.

  • Restrain the mouse firmly but gently. One common method is to grasp the loose skin over the neck and back, and secure the tail.

  • Position the mouse with its head tilted slightly downwards.

  • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the cecum which is typically on the left side[2][3].

  • Disinfect the injection site with a sterile gauze pad soaked in 70% ethanol.

  • Insert the sterile needle (bevel up) at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs[2][4].

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.

  • Slowly inject the calculated volume of the this compound formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg[4].

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions following the injection.

5. Dosing Schedule:

  • Based on the protocol for LDN-212854, a twice-daily administration schedule can be implemented[1]. The exact timing should be consistent throughout the study.

Mandatory Visualization

BMP_ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor (BMPR2, ActRIIA/B) BMP->TypeII_R Binding ALK2 Type I Receptor (ALK2) TypeII_R->ALK2 pALK2 Phosphorylated ALK2 SMAD158 SMAD1/5/8 pALK2->SMAD158 Phosphorylation pSMAD158 p-SMAD1/5/8 SMAD4 SMAD4 pSMAD158->SMAD4 Complex Formation SMAD_complex SMAD Complex Transcription Gene Transcription Regulation SMAD_complex->Transcription Translocation This compound This compound This compound->pALK2 Inhibition

Caption: Canonical BMP/ALK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_ML347_InVivo start Start: In Vivo Efficacy Study prep Preparation of this compound Formulation start->prep animals Animal Acclimatization & Baseline Measurements prep->animals randomization Randomization into Treatment Groups (Vehicle vs. This compound) animals->randomization dosing Twice Daily Intraperitoneal (IP) Injections randomization->dosing monitoring Daily Monitoring (Body Weight, Clinical Signs) dosing->monitoring Throughout the study endpoint Endpoint Measurement (e.g., Tumor Volume, Heterotopic Ossification) dosing->endpoint monitoring->dosing analysis Data Analysis & Interpretation endpoint->analysis end End of Study analysis->end

Caption: General experimental workflow for an in vivo efficacy study of this compound in mice.

References

Application Notes and Protocols for ML347 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of ML347, a potent and selective inhibitor of activin receptor-like kinase 1 (ALK1) and ALK2. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction to this compound

This compound, also known as LDN-193719, is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine (B1248293) class.[1] It is highly selective for ALK1 and ALK2, which are type I receptors in the bone morphogenetic protein (BMP) signaling pathway.[2][3][4][5] By inhibiting ALK1 and ALK2, this compound effectively blocks the phosphorylation of downstream mediators Smad1 and Smad5, thereby modulating the TGF-β/BMP signaling cascade.[1][6] Its high selectivity makes it a valuable tool for studying the specific roles of ALK1 and ALK2 in various biological processes, including cell differentiation, development, and disease.[1][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Synonyms LDN-193719, LDN193719[6][8]
Molecular Formula C₂₂H₁₆N₄O[3][6][8]
Molecular Weight 352.39 g/mol [2][3][6]
Appearance Light yellow to yellow solid[6]
Purity ≥95%[8]
CAS Number 1062368-49-3[2][3][6][8]

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are critical for maintaining its biological activity. It is important to use high-purity, anhydrous solvents to prepare stock solutions.

Solubility Data
SolventMaximum ConcentrationReference
DMSO 10 mg/mL (~28.38 mM)[2][6][8]
DMF 5 mg/mL[8]
DMSO:PBS (pH 7.2) (1:2) 0.25 mg/mL[8]
Water Insoluble[2]
Ethanol Insoluble[2]

Note: The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2][6] Sonication may be required to fully dissolve the compound.[9]

Protocol for Preparing a 10 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 352.39 ( g/mol ) / 1000 For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.52 mg of this compound.

  • Dissolution:

    • Carefully weigh the required amount of this compound powder and transfer it to a sterile polypropylene tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, date, and solvent.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

FormStorage TemperatureStabilityReference
Powder -20°C3 years[2][6]
4°C2 years[6]
In Solvent (DMSO) -80°C2 years[2][6]
-20°C1 year[2][6]

Important: Avoid repeated freeze-thaw cycles of the stock solution.[2][6] It is recommended to use aliquots for single experiments.

Experimental Protocols and Considerations

This compound is a potent inhibitor of ALK1 and ALK2, with the following reported IC₅₀ values:

TargetIC₅₀Reference
ALK1 46 nM[2][6][8][9]
ALK2 32 nM[2][6][8][9]
ALK3 >10 µM[4]
General Workflow for In Vitro Experiments

The following diagram illustrates a typical workflow for utilizing the this compound stock solution in cell-based assays.

G prep_stock Prepare 10 mM this compound Stock Solution in DMSO dilute_stock Dilute Stock Solution in Cell Culture Medium prep_stock->dilute_stock Working Concentration treat_cells Treat Cells with Diluted this compound dilute_stock->treat_cells cell_culture Culture Cells to Desired Confluency cell_culture->treat_cells assay Perform Downstream Assay (e.g., Western Blot, qPCR) treat_cells->assay

Caption: General workflow for using this compound in cell-based experiments.

Signaling Pathway Inhibition

This compound inhibits the BMP signaling pathway by targeting ALK1 and ALK2. This prevents the phosphorylation of Smad1/5, which in turn inhibits the transcription of target genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R ALK1_2 ALK1/ALK2 Smad1_5 Smad1/5 ALK1_2->Smad1_5 phosphorylates TypeII_R->ALK1_2 recruits & phosphorylates pSmad1_5 p-Smad1/5 Smad1_5->pSmad1_5 Complex Smad Complex pSmad1_5->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription Complex->Transcription This compound This compound This compound->ALK1_2 Inhibits

References

Application Note and Protocol: Determination of Dose-Response Curve for Putative Kv7.1 Potassium Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the dose-response curve of compounds that potentially activate the Kv7.1 potassium channel. While the compound ML347 is noted in the context of this protocol, it is critical to recognize that existing scientific literature predominantly identifies this compound as a potent and selective inhibitor of the bone morphogenetic protein (BMP) receptor, specifically ALK2[1][2][3][4]. The methodologies described herein are standard procedures for characterizing the potency of any putative Kv7.1 activator and can be applied to investigate novel activities of compounds like this compound. The primary methods covered are automated patch-clamp electrophysiology and thallium flux assays, both widely accepted for studying ion channel modulators.

Introduction

The Kv7.1 (KCNQ1) voltage-gated potassium channel is a crucial component in cellular excitability, particularly in cardiac myocytes where, in complex with the KCNE1 subunit, it generates the slow delayed rectifier potassium current (IKs) responsible for cardiac action potential repolarization. Dysfunction of the Kv7.1 channel is linked to cardiac arrhythmias, such as Long QT syndrome. Activators of Kv7.1 are therefore of significant therapeutic interest.

Establishing a compound's potency and efficacy is a cornerstone of drug discovery. The dose-response curve is a fundamental tool in this process, providing quantitative measures such as the half-maximal effective concentration (EC50), which indicates the concentration of a compound required to elicit 50% of its maximal effect. This application note details two primary methodologies for generating a dose-response curve for a putative Kv7.1 activator.

Signaling Pathway of Kv7.1 Activation

Voltage-gated potassium channels like Kv7.1 are integral membrane proteins that regulate the flow of potassium ions across the cell membrane in response to changes in the membrane potential. The channel consists of four alpha subunits that form a central pore. The S1-S4 segments of each subunit form the voltage-sensing domain (VSD), while the S5-S6 segments form the pore domain. Upon membrane depolarization, the VSD undergoes a conformational change, leading to the opening of the channel pore and allowing K+ ions to flow out of the cell, which contributes to membrane repolarization. Activators of Kv7.1 can modulate this process through various mechanisms, such as shifting the voltage dependence of activation to more negative potentials, increasing the maximal channel conductance, or slowing channel deactivation.

Kv7_1_Activation_Pathway cluster_membrane Cell Membrane Kv7_1 Kv7.1 Channel (Closed State) Kv7_1_Open Kv7.1 Channel (Open State) Kv7_1->Kv7_1_Open conformational change K_efflux K+ Efflux Kv7_1_Open->K_efflux allows Depolarization Depolarization Depolarization->Kv7_1 triggers opening Activator Putative Activator (e.g., this compound) Activator->Kv7_1 enhances opening Repolarization Membrane Repolarization K_efflux->Repolarization

Figure 1: Simplified signaling pathway of Kv7.1 channel activation.

Experimental Workflow

The general workflow for determining the dose-response curve of a putative Kv7.1 activator involves preparing the cells and the compound, performing the assay, and analyzing the data to calculate the EC50.

Experimental_Workflow cluster_assays Assay Methodologies A Cell Line Selection & Culture (e.g., CHO or HEK-293 expressing Kv7.1) C Assay Performance A->C B Compound Preparation (Serial Dilution of Putative Activator) B->C Assay1 Automated Patch-Clamp Electrophysiology C->Assay1 Assay2 Thallium Flux Assay C->Assay2 D Data Acquisition E Data Analysis D->E F Dose-Response Curve Generation & EC50 Calculation E->F Assay1->D Assay2->D

References

Application Notes and Protocols: Detection of p-Smad1/5 Inhibition by ML347 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory effect of ML347 on the phosphorylation of Smad1/5 using Western blotting. This method is crucial for researchers studying signaling pathways involving Bone Morphogenetic Proteins (BMP) and Transforming Growth Factor-beta (TGF-β), and for professionals in drug development evaluating the efficacy of potential inhibitors like this compound.

This compound is a potent and selective inhibitor of ALK1 and ALK2 (Activin receptor-like kinase 1 and 2), with IC50 values of 46 nM and 32 nM, respectively.[1][2][3] It exhibits over 300-fold selectivity for ALK1/2 over ALK3.[1][2] Mechanistically, this compound blocks the phosphorylation of Smad1/5, which are key downstream effectors in the BMP signaling pathway.[1] The Smad family of proteins, upon phosphorylation by activated type I receptors, translocate to the nucleus to regulate gene expression.[4][5][6] Specifically, Smad1 and Smad5 are phosphorylated at Serine 463 and 465.[4][5]

This protocol outlines the necessary steps to treat cells with this compound, prepare cell lysates, perform Western blotting for p-Smad1/5, and quantify the results.

Data Presentation

Quantitative analysis of Western blot data is essential for determining the dose-dependent effect of this compound. The following table provides a template for summarizing such data. Densitometry is used to measure the band intensity of p-Smad1/5 and a loading control (e.g., GAPDH or β-actin). The ratio of p-Smad1/5 to the loading control is then calculated to normalize the data.

Table 1: Densitometric Analysis of p-Smad1/5 Levels Following this compound Treatment

Treatment GroupThis compound Concentration (nM)p-Smad1/5 Band Intensity (Arbitrary Units)Loading Control Band Intensity (Arbitrary Units)Normalized p-Smad1/5 Level (p-Smad1/5 / Loading Control)Fold Change vs. Vehicle Control
Vehicle Control015000200000.751.00
This compound1012000205000.590.78
This compound507500198000.380.51
This compound1003000202000.150.20
Positive Control (e.g., BMP4)025000195001.281.71

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BMP/TGF-beta BMP/TGF-beta ALK1/2 Receptor ALK1/2 Receptor BMP/TGF-beta->ALK1/2 Receptor Binds Smad1/5 Smad1/5 ALK1/2 Receptor->Smad1/5 Phosphorylates p-Smad1/5 p-Smad1/5 Smad1/5->p-Smad1/5 p-Smad1/5/Smad4 Complex p-Smad1/5/Smad4 Complex p-Smad1/5->p-Smad1/5/Smad4 Complex Complexes with Smad4 Smad4 Smad4->p-Smad1/5/Smad4 Complex Gene Transcription Gene Transcription p-Smad1/5/Smad4 Complex->Gene Transcription Translocates & Regulates This compound This compound This compound->ALK1/2 Receptor Inhibits

Caption: p-Smad1/5 Signaling Pathway and this compound Inhibition.

G Cell_Culture 1. Cell Culture & Treatment - Plate cells - Treat with this compound or vehicle Cell_Lysis 2. Cell Lysis - Wash with cold PBS - Add lysis buffer with inhibitors Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification - e.g., BCA assay Cell_Lysis->Protein_Quantification Sample_Preparation 4. Sample Preparation - Mix lysate with Laemmli buffer - Denature at 95-100°C Protein_Quantification->Sample_Preparation SDS_PAGE 5. SDS-PAGE - Load samples onto gel - Separate proteins by size Sample_Preparation->SDS_PAGE Transfer 6. Protein Transfer - Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking 7. Blocking - Block with 5% BSA in TBST Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation - Incubate with anti-p-Smad1/5 antibody Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection 10. Detection & Imaging - Add ECL substrate - Capture chemiluminescent signal Secondary_Antibody->Detection Analysis 11. Data Analysis - Densitometry - Normalize to loading control Detection->Analysis

Caption: Western Blot Workflow for p-Smad1/5 Detection.

Experimental Protocols

This section provides a detailed methodology for the Western blot experiment.

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the cells of interest (e.g., HeLa, NIH/3T3, or other relevant cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[7]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO.[2][3] For example, a 10 mM stock. Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 10, 50, 100 nM).

  • Treatment: Once cells reach the desired confluency, replace the old media with fresh media containing the different concentrations of this compound or a vehicle control (media with the same concentration of DMSO as the highest this compound treatment).

  • Stimulation (Optional): To induce Smad1/5 phosphorylation, you may need to stimulate the cells with a ligand such as BMP4 (e.g., 50 ng/mL for 30 minutes) after the this compound pre-treatment.[8][9] The pre-treatment time with this compound should be optimized but is typically 1-2 hours.

  • Incubation: Incubate the cells for the desired treatment period.

Cell Lysis and Protein Quantification
  • Washing: After treatment, aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[10]

  • Lysis: Add ice-cold lysis buffer directly to the wells. A recommended lysis buffer for phosphorylated proteins is a modified RIPA buffer or a buffer containing 1% NP-40, supplemented with protease and phosphatase inhibitors.[11][12][13][14][15] * Lysis Buffer Recipe (Example): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease inhibitor cocktail and phosphatase inhibitor cocktail (e.g., sodium fluoride, sodium orthovanadate, beta-glycerophosphate). [12][14]3. Harvesting: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. [10]4. Sonication/Incubation: Sonicate the lysate briefly or incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis. [10]5. Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the proteins) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay. [16]

SDS-PAGE and Western Blotting
  • Sample Preparation: Based on the protein quantification, normalize the protein concentration for all samples. Mix the desired amount of protein (e.g., 20-30 µg) with 4x or 6x Laemmli sample buffer. [10][13]2. Denaturation: Heat the samples at 95-100°C for 5-10 minutes. [10][13]3. Gel Electrophoresis: Load the denatured samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's instructions to separate the proteins by size. [17][18]4. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. [17]5. Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. [13][15]Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background. [11][13]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-Smad1/5 (phosphorylated at Ser463/465) overnight at 4°C with gentle agitation. [9][10]The antibody should be diluted in 5% BSA in TBST at the manufacturer's recommended dilution (e.g., 1:1000). [5][6]7. Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody. [10]8. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature. [10][19]9. Final Washes: Wash the membrane three to five times for 5 minutes each with TBST. [19]10. Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer. [16]11. Imaging: Capture the chemiluminescent signal using a digital imaging system. [17]12. Stripping and Re-probing: To detect total Smad1/5 or a loading control, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the appropriate antibody.

Data Analysis
  • Densitometry: Quantify the band intensities for p-Smad1/5 and the loading control using image analysis software such as ImageJ. [20][21]2. Normalization: For each sample, normalize the p-Smad1/5 band intensity to the corresponding loading control band intensity. [20]3. Relative Quantification: Express the normalized p-Smad1/5 levels as a fold change relative to the vehicle-treated control.

References

Application Notes and Protocols for ML347-Induced Neurogenesis in Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML347, also known as LDN-193719, is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK1 and ALK2. The BMP signaling pathway plays a crucial role in embryonic development and cell fate determination. In the context of neurogenesis, inhibition of the BMP/SMAD signaling cascade is a key step in promoting the differentiation of pluripotent stem cells (PSCs) into neural lineages. By blocking BMP signaling, this compound effectively removes a key barrier to neural induction, enabling the efficient generation of neural stem cells (NSCs) and their subsequent differentiation into mature neurons.

These application notes provide detailed protocols and supporting data for the use of this compound in directing the neurogenesis of stem cells. The information is intended to guide researchers in utilizing this compound for applications in developmental biology research, disease modeling, and drug discovery.

Data Presentation

Table 1: In Vitro Activity of this compound
TargetIC50 (nM)Assay TypeReference
ALK232Cell-free assay[1]
ALK146Cell-free assay[1]
BMP-responsive C2C12BRA cells15Cell-based assay[1]

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway

The induction of neurogenesis from pluripotent stem cells by this compound is primarily achieved through the inhibition of the canonical BMP/SMAD signaling pathway.

BMP_Signaling_Pathway BMP Ligand BMP Ligand BMP Receptor (ALK1/2) BMP Receptor (ALK1/2, ALK3) BMP Ligand->BMP Receptor (ALK1/2) SMAD1_5_8 p-SMAD1/5/8 BMP Receptor (ALK1/2)->SMAD1_5_8 This compound This compound This compound->BMP Receptor (ALK1/2) Inhibits Neural_Genes Expression of Neural Genes This compound->Neural_Genes Promotes (indirectly) SMAD_Complex SMAD Complex SMAD1_5_8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Nucleus->Neural_Genes Inhibition_of_Neural_Genes Inhibition of Neural Genes Nucleus->Inhibition_of_Neural_Genes Promotes

Caption: this compound inhibits BMP receptors, promoting neural gene expression.

Experimental Protocols

This protocol describes the differentiation of human pluripotent stem cells (hPSCs) into neural stem cells (NSCs) and subsequently into mature neurons using this compound as a key component of a dual SMAD inhibition strategy.

Materials and Reagents
  • Human pluripotent stem cells (hPSCs)

  • hPSC maintenance medium (e.g., mTeSR1™ or E8™)

  • Matrigel® or Vitronectin-coated culture plates

  • DMEM/F12 medium

  • Neurobasal® Medium

  • B-27® Supplement

  • N-2 Supplement

  • GlutaMAX™ Supplement

  • Non-essential Amino Acids (NEAA)

  • 2-Mercaptoethanol

  • Basic fibroblast growth factor (bFGF)

  • This compound (LDN-193719)

  • SB431542 (TGF-β inhibitor)

  • Y-27632 (ROCK inhibitor)

  • Accutase® or other gentle cell dissociation reagent

  • Phosphate-buffered saline (PBS)

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Primary antibodies against neural markers (e.g., PAX6, SOX1, Nestin, β-III Tubulin (Tuj1), MAP2)

  • Appropriate secondary antibodies

Protocol 1: Neural Induction of hPSCs to Neural Stem Cells (NSCs)

This protocol is based on the widely used dual SMAD inhibition method for neural induction.

Day 0: Seeding of hPSCs for Neural Induction

  • Culture hPSCs on Matrigel®-coated plates in hPSC maintenance medium until they reach 70-80% confluency.

  • Aspirate the medium and wash the cells once with PBS.

  • Treat the cells with Accutase® at 37°C for 3-5 minutes, or until the cells detach.

  • Neutralize the Accutase® with DMEM/F12 medium and gently pipette to create a single-cell suspension.

  • Centrifuge the cells at 200 x g for 5 minutes.

  • Resuspend the cell pellet in hPSC maintenance medium supplemented with 10 µM Y-27632.

  • Plate the cells onto new Matrigel®-coated plates at a density of 50,000 - 100,000 cells/cm².

  • Incubate at 37°C in a 5% CO₂ incubator.

Day 1-10: Neural Induction with this compound

  • On Day 1, aspirate the medium and replace it with Neural Induction Medium (NIM).

    • NIM Composition:

      • DMEM/F12

      • 1x N-2 Supplement

      • 1x B-27 Supplement

      • 1x GlutaMAX™

      • 1x NEAA

      • 100 nM this compound (LDN-193719)

      • 10 µM SB431542

  • Change the NIM every day for 10 days.

  • By Day 10, the cells should have adopted a neural progenitor morphology, forming neural rosettes.

Protocol 2: Expansion of Neural Stem Cells (NSCs)

Day 11 onwards: NSC Expansion

  • On Day 11, aspirate the NIM and wash the cells with PBS.

  • Dissociate the cells into small clumps using Accutase® or by gentle scraping.

  • Plate the NSC clumps onto new Matrigel®-coated plates in NSC Expansion Medium.

    • NSC Expansion Medium Composition:

      • Neurobasal® Medium

      • 1x N-2 Supplement

      • 1x B-27 Supplement

      • 1x GlutaMAX™

      • 20 ng/mL bFGF

  • Change the medium every 2-3 days.

  • Passage the NSCs when they reach 80-90% confluency. At this stage, NSCs can be cryopreserved for future use.

Protocol 3: Differentiation of NSCs into Mature Neurons

Day 1 of Neuronal Differentiation

  • Dissociate the expanded NSCs into a single-cell suspension using Accutase®.

  • Plate the cells onto plates coated with a suitable substrate for neuronal culture (e.g., Poly-L-ornithine and Laminin) at a density of 25,000 - 50,000 cells/cm² in Neuronal Differentiation Medium.

    • Neuronal Differentiation Medium Composition:

      • Neurobasal® Medium

      • 1x B-27 Supplement

      • 1x GlutaMAX™

      • (Optional: 20 ng/mL BDNF and 20 ng/mL GDNF to promote neuronal survival and maturation)

Day 2 onwards: Neuronal Maturation

  • Change half of the Neuronal Differentiation Medium every 3-4 days.

  • Monitor the cells for the appearance of neuronal morphology, including the extension of neurites.

  • Mature neurons can typically be observed within 2-4 weeks of differentiation.

Protocol 4: Immunocytochemical Analysis of Neuronal Markers
  • Fix the differentiated cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

  • Incubate the cells with primary antibodies against neuronal markers (e.g., Tuj1 for immature neurons, MAP2 for mature neurons) diluted in blocking solution overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with corresponding fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

Experimental Workflow

Experimental_Workflow cluster_analysis Characterization Start hPSC Culture Seed_hPSCs Seed hPSCs for Neural Induction (Day 0) Start->Seed_hPSCs Neural_Induction Neural Induction with This compound + SB431542 (Days 1-10) Seed_hPSCs->Neural_Induction NSC_Expansion NSC Expansion (Day 11 onwards) Neural_Induction->NSC_Expansion Neuronal_Differentiation Neuronal Differentiation (2-4 weeks) NSC_Expansion->Neuronal_Differentiation Analysis Analysis Neuronal_Differentiation->Analysis Immunocytochemistry Immunocytochemistry (PAX6, SOX1, Tuj1, MAP2) Analysis->Immunocytochemistry qPCR RT-qPCR Analysis->qPCR Electrophysiology Electrophysiology Analysis->Electrophysiology

Caption: Workflow for this compound-induced neurogenesis from hPSCs.

Troubleshooting

ProblemPossible CauseSolution
Low efficiency of neural induction Suboptimal hPSC qualityEnsure hPSCs have a normal karyotype and display typical morphology.
Incorrect cell seeding densityOptimize seeding density. Too low can lead to poor survival, too high can lead to premature differentiation into other lineages.
Inactive small moleculesUse freshly prepared or properly stored this compound and SB431542.
High levels of cell death during induction Cells are sensitive to single-cell dissociationUse a ROCK inhibitor (Y-27632) during the initial plating step. Handle cells gently.
Presence of non-neural cells Incomplete neural inductionEnsure consistent daily media changes with fresh NIM. Verify the concentration of small molecules.
Poor neuronal maturation Suboptimal culture conditionsUse high-quality neuronal differentiation media and supplements. Consider co-culture with astrocytes to provide trophic support.

Conclusion

This compound is a valuable tool for the directed differentiation of pluripotent stem cells into neural lineages. By potently and selectively inhibiting the BMP signaling pathway, it facilitates efficient neural induction. The protocols outlined in these application notes provide a robust framework for generating neural stem cells and mature neurons for a variety of research and drug development applications. For optimal results, it is recommended to carefully optimize cell culture conditions and validate the differentiation process at each stage using appropriate markers.

References

Troubleshooting & Optimization

ML347 Technical Support Center: Troubleshooting Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ML347, a potent and selective ALK1/ALK2 inhibitor. Find troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets Activin Receptor-Like Kinase 1 (ALK1) and ALK2, which are type I receptors in the Bone Morphogenetic Protein (BMP) signaling pathway, a part of the larger Transforming Growth Factor-beta (TGF-β) superfamily.[1][2][3][4][5] By inhibiting ALK1 and ALK2, this compound blocks the phosphorylation of downstream mediators Smad1 and Smad5, thereby inhibiting the canonical BMP signaling pathway. This pathway is crucial for various cellular processes, including cell growth, differentiation, and development.

Q2: What are the primary solubility characteristics of this compound?

A2: this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but is practically insoluble in water and ethanol. The solubility in DMSO can vary between batches and suppliers, so it is crucial to refer to the manufacturer's product data sheet.

Q3: Why is my this compound precipitating when I dilute my DMSO stock in aqueous buffer or cell culture media?

A3: This is a common issue for hydrophobic compounds like this compound. Precipitation in aqueous solutions occurs because the compound is poorly soluble in water. When the DMSO stock is diluted into an aqueous buffer, the DMSO concentration decreases significantly, and the aqueous environment can no longer keep the hydrophobic this compound in solution, causing it to precipitate. Other factors that can contribute to precipitation include the final concentration of this compound, the pH and composition of the buffer, and the temperature.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO. It is critical to use fresh, non-hygroscopic (water-free) DMSO, as absorbed moisture can significantly reduce the solubility of this compound.

Troubleshooting Guide: this compound Precipitation

Encountering precipitation can be a significant roadblock in your experiments. This guide provides a systematic approach to troubleshooting and resolving these issues.

Issue 1: this compound powder does not fully dissolve in DMSO.
  • Cause: The concentration may be too high, or the DMSO may have absorbed moisture.

  • Solution:

    • Try sonicating the solution for 10-15 minutes.

    • Gentle warming of the solution (e.g., to 37°C) can also aid dissolution.

    • If the issue persists, use a fresh, unopened bottle of anhydrous DMSO.

    • Consider preparing a less concentrated stock solution.

Issue 2: Precipitation occurs immediately upon dilution of DMSO stock into aqueous media.
  • Cause: The high local concentration of this compound upon initial contact with the aqueous environment leads to rapid precipitation.

  • Solution:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in DMSO concentration can help maintain solubility.

    • Vigorous Mixing: Add the this compound DMSO stock dropwise into the aqueous buffer while continuously and vigorously vortexing or stirring. This ensures rapid dispersal of the compound.

    • Pre-warm the Media: Warming your cell culture media or buffer to 37°C before adding the DMSO stock can improve solubility.

Issue 3: The solution becomes cloudy or forms a precipitate over time after initial successful dilution.
  • Cause: The final concentration of this compound in the aqueous solution may be above its thermodynamic solubility limit, leading to delayed precipitation. Temperature fluctuations can also affect solubility.

  • Solution:

    • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.

    • Maintain a Constant Temperature: Ensure your experimental setup is maintained at a constant temperature to prevent solubility changes.

    • Check for Buffer Compatibility: High salt concentrations or certain components in your buffer could be "salting out" the compound. If possible, test the solubility in different buffer systems.

Data Presentation: this compound Solubility

The following table summarizes the reported solubility of this compound in various solvents. Note that these values can vary, and it is always recommended to consult the certificate of analysis for your specific batch.

SolventConcentration (Mass)Concentration (Molar)Notes
DMSO≥5.87 mg/mL~16.6 mMGentle warming may be required.
DMSO10 mg/mL28.38 mMUse of fresh, anhydrous DMSO is critical. Sonication may be needed.
DMSO7.05 mg/mL20 mM
DMF5 mg/mL~14.2 mM
DMSO:PBS (pH 7.2) (1:2)0.25 mg/mL~0.7 mMIllustrates the significant drop in solubility in aqueous buffer.
WaterInsolubleInsoluble
EthanolInsolubleInsoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 352.39 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Sonicator

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.52 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution thoroughly for 2-3 minutes.

    • If the powder is not fully dissolved, sonicate the vial for 10-15 minutes. Gentle warming to 37°C can also be applied.

    • Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Prepare an intermediate dilution of the this compound stock solution in DMSO if a very low final concentration is desired, though for a 1:1000 dilution, this is often not necessary.

    • Place the desired volume of pre-warmed cell culture medium in a sterile conical tube. For 10 mL of working solution, use 10 mL of media.

    • While vigorously vortexing the cell culture medium, add the required volume of the 10 mM this compound stock solution dropwise. To prepare a 10 µM working solution, add 10 µL of the 10 mM stock to 10 mL of media (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.

    • Continue to vortex for an additional 30 seconds to ensure the compound is evenly dispersed.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

    • Important: Always include a vehicle control in your experiments containing the same final concentration of DMSO (e.g., 0.1%) as your this compound-treated samples.

Mandatory Visualizations

ML347_Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow start Start: Need to prepare This compound working solution prep_stock Prepare concentrated stock in anhydrous DMSO start->prep_stock dilute Dilute DMSO stock into aqueous buffer/media prep_stock->dilute observe Observe for precipitation dilute->observe precip_yes Precipitation Observed observe->precip_yes Yes precip_no No Precipitation: Solution is ready for use observe->precip_no No troubleshoot Troubleshooting Steps precip_yes->troubleshoot end End precip_no->end stepwise Use stepwise dilution troubleshoot->stepwise vortex Add dropwise while vortexing troubleshoot->vortex warm Pre-warm aqueous media troubleshoot->warm lower_conc Lower final concentration troubleshoot->lower_conc stepwise->dilute vortex->dilute warm->dilute lower_conc->dilute

Caption: A workflow diagram for troubleshooting this compound solubility issues.

TGF_Beta_Signaling_Pathway Inhibition of BMP Signaling by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII Type II Receptor (e.g., BMPR2) BMP->TypeII TypeI Type I Receptor (ALK1/ALK2) TypeII->TypeI recruits & phosphorylates Smad1_5 Smad1/5 TypeI->Smad1_5 phosphorylates pSmad1_5 p-Smad1/5 Smad1_5->pSmad1_5 Smad_complex p-Smad1/5 / Smad4 Complex pSmad1_5->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription Smad_complex->Transcription translocates to nucleus This compound This compound This compound->TypeI inhibits

Caption: The signaling pathway of this compound, inhibiting ALK1/2 and Smad1/5 phosphorylation.

References

ML347 Technical Support Center: Optimizing Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ML347 for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the bone morphogenetic protein (BMP) type I receptors, specifically targeting Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1] By inhibiting these kinases, this compound blocks the phosphorylation of downstream mediators Smad1 and Smad5, which are key components of the TGF-β/Smad signaling pathway.[1] This inhibition ultimately prevents the translocation of the Smad complex to the nucleus and the subsequent transcription of BMP target genes.[1][2][3]

Q2: What is a recommended starting concentration range for this compound in cell viability assays?

Based on available data, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. This compound has shown efficacy in cell-based assays with an IC50 of 152 nM for inhibiting BMP4 signaling. Importantly, one study indicated that this compound did not exhibit acute toxicity in cell-based assays at concentrations up to 30 µM, suggesting a good therapeutic window. However, the optimal concentration will be cell-line specific and should be determined empirically.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in DMSO. For example, to make a 10 mM stock solution, dissolve 3.524 mg of this compound (Molecular Weight: 352.39 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C or -80°C. When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is below the toxic threshold for your specific cell line, typically less than 0.5%.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]

Q4: How long should I incubate my cells with this compound?

The optimal incubation time will depend on your cell line and the specific biological question you are investigating. A common starting point is to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal treatment duration.[5][6]

Q5: Can this compound interfere with common cell viability assays?

While direct interference of this compound with common viability reagents has not been widely reported, it is a possibility for any small molecule. Kinase inhibitors can sometimes affect cellular metabolism in a way that doesn't directly correlate with cell death, potentially leading to misleading results in metabolic-based assays like MTT or WST-1.[7] It is advisable to run a cell-free control (this compound in culture media without cells) to check for any direct chemical reaction with the assay reagent.[5] If interference is suspected, consider using an alternative assay that measures a different cellular parameter, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®) or a protein-based assay (e.g., Sulforhodamine B).[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on cell viability Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your cell line.Perform a dose-response experiment with a wider concentration range (e.g., up to 30 µM).
Cell Line Insensitivity: The specific cell line may not be sensitive to the inhibition of the ALK1/ALK2 pathway.Confirm that your cell line expresses ALK1 and ALK2. Consider using a positive control cell line known to be responsive to BMP signaling.
Short Incubation Time: The treatment duration may be insufficient to observe an effect.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.[5][6]
High variability between replicate wells Uneven Cell Seeding: Inconsistent cell numbers across wells.Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and consistent technique.[5]
Edge Effects: Evaporation in the outer wells of the microplate.Fill the outer wells with sterile PBS or media and do not use them for experimental data.[5]
Compound Precipitation: this compound may precipitate at higher concentrations.Visually inspect the wells for any precipitate. If observed, consider preparing fresh dilutions or using a lower top concentration.
Unexpected increase in "viability" signal Assay Interference: this compound may be chemically reacting with the viability reagent.Run a cell-free control with this compound and the viability reagent to test for direct interaction.[5]
Cellular Metabolism Shift: Sub-lethal doses of the compound may increase metabolic activity without increasing cell number.Use an orthogonal assay that measures a different viability parameter (e.g., ATP levels, membrane integrity) to confirm the results.[7]
Precipitate formation in culture medium Low Solubility: The concentration of this compound may exceed its solubility in the culture medium.Ensure the final DMSO concentration is sufficient to keep the compound in solution. Prepare fresh dilutions for each experiment.

Data Summary

This compound Inhibitory Activity
Target IC50 (nM) Assay Type
ALK146In vitro kinase assay
ALK232In vitro kinase assay
BMP4 Signaling152Cell-based assay

This data is compiled from multiple sources.[1]

Experimental Protocols

General Protocol for Determining Optimal this compound Concentration using a Tetrazolium-Based Viability Assay (e.g., MTT)
  • Cell Seeding:

    • Harvest and count cells, then resuspend them in the appropriate culture medium.

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of desired concentrations (e.g., 10 nM to 10 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Assay (MTT Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other values.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds ALK1/ALK2 (Type I Receptor) ALK1/ALK2 (Type I Receptor) Type II Receptor->ALK1/ALK2 (Type I Receptor) Recruits & Phosphorylates Smad1/5 Smad1/5 ALK1/ALK2 (Type I Receptor)->Smad1/5 Phosphorylates p-Smad1/5 p-Smad1/5 Smad Complex Smad Complex p-Smad1/5->Smad Complex Binds with Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Translocates & Initiates This compound This compound This compound->ALK1/ALK2 (Type I Receptor) Inhibits

Caption: this compound inhibits the BMP signaling pathway.

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Cell Attachment) A->B C 3. This compound Treatment (Dose-Response & Vehicle Control) B->C D 4. Incubation (e.g., 24, 48, 72 hours) C->D E 5. Add Viability Reagent (e.g., MTT, WST-1, CellTiter-Glo®) D->E F 6. Incubation & Measurement (e.g., Absorbance, Luminescence) E->F G 7. Data Analysis (% Viability vs. Concentration) F->G

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Results Q1 No Effect? Start->Q1 A1_1 Increase Concentration Q1->A1_1 Yes Q2 High Variability? Q1->Q2 No A1_2 Increase Incubation Time A1_1->A1_2 A1_3 Check Cell Line Sensitivity A1_2->A1_3 A2_1 Optimize Cell Seeding Q2->A2_1 Yes Q3 Increased Signal? Q2->Q3 No A2_2 Check for Edge Effects A2_1->A2_2 A2_3 Check for Precipitation A2_2->A2_3 A3_1 Run Cell-Free Control Q3->A3_1 Yes A3_2 Use Orthogonal Assay A3_1->A3_2

Caption: Troubleshooting decision tree for this compound experiments.

References

ML347 Technical Support Center: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with ML347.

Frequently Asked Questions (FAQs)

Compound-Related Issues

1. Why am I observing lower than expected potency or inconsistent results with this compound?

Several factors can contribute to variability in this compound's performance:

  • Solubility Issues: this compound is poorly soluble in aqueous solutions and has a tendency to precipitate.[1] It is soluble in DMSO, but moisture absorption by DMSO can reduce its solubility.[1]

  • Storage and Stability: While stable as a powder, this compound's stability in solution is limited. Improper storage of stock solutions, such as repeated freeze-thaw cycles, can lead to degradation.[1] Stock solutions are best stored at -80°C for up to a year.[1]

  • Batch-to-Batch Variability: Although reputable suppliers provide high-purity compounds, slight variations between batches can occur.

  • High Plasma Protein Binding: this compound exhibits high plasma protein binding in human, rat, and mouse plasma, which can reduce its free concentration and apparent potency in assays containing serum.[2]

2. How can I ensure proper handling and storage of this compound?

To maintain the integrity and activity of this compound, follow these guidelines:

  • Stock Solution Preparation: Prepare stock solutions in fresh, anhydrous DMSO.[1] Sonication may be recommended to aid dissolution.[3]

  • Storage: Store the powder at -20°C for up to 3 years.[1] Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1][4]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.

Experimental Design and Assay-Related Issues

3. My results in cell-based assays are not consistent. What are some potential causes?

Inconsistent results in cell-based assays can arise from several sources:

  • Cell Line Variability: Different cell lines may express varying levels of ALK1 and ALK2 receptors, leading to different sensitivities to this compound.

  • Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the apparent potency of this compound.

  • Off-Target Effects: Although this compound is highly selective for ALK1 and ALK2, high concentrations may lead to off-target effects that can confound results.[5][6] It is crucial to use the lowest effective concentration possible.

  • Endpoint Measurement: The choice of assay endpoint and the technology used for detection can impact the results. For example, a luciferase reporter assay may have different sensitivity than a direct measurement of Smad1/5 phosphorylation.

4. How can I troubleshoot variability in my in vitro kinase assays?

For in vitro kinase assays, consider the following:

  • Enzyme and Substrate Quality: Ensure the purity and activity of the recombinant ALK1/ALK2 kinase and the substrate.

  • ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 of this compound will be influenced by the ATP concentration in the assay.

  • Assay Buffer Components: Components in the assay buffer, such as detergents or salts, can affect enzyme activity and compound behavior.

Troubleshooting Guides

Problem: Low Potency or No Effect of this compound

Potential Cause Troubleshooting Steps
Poor Solubility/Precipitation 1. Prepare fresh stock solutions in anhydrous DMSO.[1] 2. Visually inspect solutions for any precipitate before use. 3. Consider using a formulation with excipients for in vivo studies.
Compound Degradation 1. Use fresh aliquots of stock solutions for each experiment.[1] 2. Verify the age and storage conditions of the compound.
Incorrect Concentration 1. Double-check all dilution calculations. 2. Use a concentration range that spans the expected IC50 value.
High Serum Concentration 1. Reduce the serum concentration in cell-based assays if possible. 2. Be aware that high protein binding will reduce the free concentration of this compound.[2]
Low Target Expression 1. Confirm the expression of ALK1 and ALK2 in your cell line using techniques like Western blot or qPCR.

Problem: High Variability Between Replicates or Experiments

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding 1. Ensure a uniform cell suspension before seeding. 2. Use a multichannel pipette for consistent dispensing.
Edge Effects in Plates 1. Avoid using the outer wells of microplates for treatment. 2. Fill the outer wells with sterile PBS or media to maintain humidity.
Inconsistent Incubation Times 1. Standardize all incubation periods precisely.
Reagent Variability 1. Use the same batch of reagents (e.g., serum, media, cytokines) for a set of experiments.
Pipetting Errors 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions.

Quantitative Data Summary

Table 1: In Vitro and Cell-Based Potency of this compound

Target/AssayIC50Reference
ALK1 (cell-free)46 nM[1][7]
ALK2 (cell-free)32 nM[1][7]
ALK3 (cell-free)>10,000 nM[8]
BMP4-responsive C2C12BRA cells15 nM[1]
BMP4 functional assay152 nM[5]

Table 2: Selectivity Profile of this compound

KinaseFold Selectivity (vs. ALK2)Reference
ALK3>300[2][7]
ALK6>300[8]
VEGF2>400[5]
ALK4Inactive[5][6]
ALK5Inactive[5][6]

Experimental Protocols

Key Experimental Protocol: ALK2 Inhibition Assay (Cell-Free)

This protocol is a generalized representation based on common kinase assay principles.

  • Reagents:

    • Recombinant human ALK2 kinase

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (at a concentration near the Km for ALK2)

    • Substrate (e.g., a peptide or protein that is a known substrate of ALK2)

    • This compound (serially diluted in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure: a. Prepare serial dilutions of this compound in DMSO and then dilute into the kinase buffer. b. In a microplate, add the ALK2 enzyme, the substrate, and the this compound dilutions. c. Pre-incubate the plate to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction for a set period at a controlled temperature (e.g., 30°C). f. Stop the reaction and measure the kinase activity using a suitable detection method. g. Plot the kinase activity against the this compound concentration to determine the IC50 value.

Visualizations

ML347_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP->TypeII_R binds TypeI_R Type I Receptor (ALK1/ALK2) TypeII_R->TypeI_R recruits and phosphorylates Smad1_5_8 Smad1/5/8 TypeI_R->Smad1_5_8 phosphorylates pSmad1_5_8 p-Smad1/5/8 Smad4 Smad4 pSmad1_5_8->Smad4 binds Smad_complex Smad Complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_transcription Gene Transcription Nucleus->Gene_transcription regulates This compound This compound This compound->TypeI_R inhibits

Caption: this compound inhibits BMP signaling by targeting ALK1/ALK2.

Troubleshooting_Workflow cluster_compound Compound Checks cluster_protocol Protocol Review cluster_cells Cellular Analysis start Inconsistent Results with this compound check_compound Verify Compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_cells Assess Cell Health and Target Expression start->check_cells solubility Check Solubility and Precipitation check_compound->solubility storage Confirm Proper Storage check_compound->storage fresh_prep Prepare Fresh Solutions check_compound->fresh_prep concentrations Verify Concentrations and Dilutions check_protocol->concentrations incubation Standardize Incubation Times check_protocol->incubation controls Include Appropriate Controls check_protocol->controls viability Check Cell Viability check_cells->viability expression Confirm ALK1/2 Expression check_cells->expression resolve Consistent Results solubility->resolve storage->resolve fresh_prep->resolve concentrations->resolve incubation->resolve controls->resolve viability->resolve expression->resolve

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

ML347 Cytotoxicity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for assessing the effects of ML347 in various cell lines. While this compound is primarily recognized as a potent and selective inhibitor of the bone morphogenetic protein (BMP) receptors ALK1 and ALK2, this guide addresses the frequent need to evaluate its cytotoxic potential as part of comprehensive compound profiling.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the TGF-beta/Smad signaling pathway.[1][2] It specifically targets the activin receptor-like kinase 1 (ALK1) and ALK2, which are BMP type I receptors.[3][4][5] By inhibiting these receptors, this compound blocks the phosphorylation of Smad1/5, key downstream effectors in the BMP signaling cascade.

Q2: Is this compound expected to be cytotoxic to cell lines?

A2: Based on available data, this compound is generally not considered a cytotoxic agent. One report explicitly states that this compound displays no cytotoxicity in the assays conducted during its development as a molecular probe. Its primary activity is the specific inhibition of signaling pathways, which may lead to various cellular responses, such as changes in proliferation or differentiation, that should not be mistaken for general cytotoxicity.

Q3: What are the reported IC50 values for this compound?

A3: The IC50 values for this compound are typically reported for its inhibitory activity against its kinase targets or in cell-based functional assays, not for cytotoxicity. The table below summarizes these key values.

Quantitative Data: Inhibitory Potency of this compound

Target/AssayIC50 ValueCell Line/SystemReference
ALK2 (ACVR1)32 nMCell-free kinase assay
ALK146 nMCell-free kinase assay
ALK3 (BMPR1A)>10 µMCell-free kinase assay
BMP4-responsive cells15 nMC2C12BRA cells

This table highlights the potent and selective inhibitory activity of this compound against ALK1 and ALK2, with over 300-fold selectivity against the related kinase ALK3.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which can serve as an indicator of cell viability. Below is a generalized protocol that can be adapted for specific cell lines and experimental conditions.

Materials:

  • This compound compound

  • Target cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Note that for in vitro use, this compound can be dissolved in DMSO up to 10 mg/mL (28.37 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO used for the compound dilutions) and a "no treatment" control. A positive control using a known cytotoxic agent is also recommended.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate for a desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percent cell viability against the log of the this compound concentration to generate a dose-response curve.

Visualizing Pathways and Workflows

ML347_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand TypeII_Receptor BMP Type II Receptor BMP_Ligand->TypeII_Receptor Binds ALK1_ALK2 ALK1 / ALK2 (BMP Type I Receptor) TypeII_Receptor->ALK1_ALK2 Recruits & Phosphorylates SMAD1_5 SMAD1/5 ALK1_ALK2->SMAD1_5 Phosphorylates pSMAD1_5 p-SMAD1/5 SMAD_Complex SMAD Complex (p-SMAD1/5 + SMAD4) pSMAD1_5->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Transcription Target Gene Transcription SMAD_Complex->Gene_Transcription Translocates to Nucleus & Regulates Transcription This compound This compound This compound->ALK1_ALK2 Inhibits Cytotoxicity_Workflow cluster_cyto Cytotoxicity Assessment cluster_pathway Pathway Inhibition Assessment start Start: Prepare Cell Culture seed_plate Seed Cells in 96-Well Plate start->seed_plate treat_cells Treat Cells with this compound (and Controls) seed_plate->treat_cells incubate Incubate (24-72h) treat_cells->incubate decision Primary Objective? incubate->decision viability_assay Perform Viability Assay (e.g., MTT, LDH) decision->viability_assay Assess Cytotoxicity cell_lysis Lyse Cells decision->cell_lysis Confirm Target Engagement read_plate Measure Signal (e.g., Absorbance) viability_assay->read_plate analyze_cyto Calculate % Viability & Determine IC50 read_plate->analyze_cyto protein_analysis Analyze Target Proteins (e.g., Western Blot for p-SMAD) cell_lysis->protein_analysis analyze_pathway Quantify Pathway Inhibition protein_analysis->analyze_pathway

References

how to prevent ML347 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of ML347 in stock solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and efficacy of your this compound solutions.

Troubleshooting Guide: this compound Precipitation

Encountering precipitation in your this compound stock solution can be a frustrating experience. This guide will help you identify the potential causes and provide actionable solutions.

Problem: My this compound stock solution has formed a precipitate.

Possible Causes & Solutions:

  • Solvent Quality: The purity and water content of your solvent are critical.

    • Troubleshooting Step: Ensure you are using fresh, anhydrous, research-grade DMSO. DMSO is hygroscopic and can absorb moisture from the air, which will decrease the solubility of this compound.

    • Recommendation: Use a freshly opened bottle of anhydrous DMSO or a bottle that has been properly stored to minimize water absorption.

  • Concentration Exceeds Solubility Limit: The desired concentration of your stock solution may be too high for the solvent.

    • Troubleshooting Step: Review the concentration of your stock solution. While some suppliers state solubility up to 20-28 mM, a more conservative concentration may be more stable.

    • Recommendation: If you observe precipitation, try preparing a new stock solution at a lower concentration, such as 10 mM. You can also gently warm the solution and sonicate to try and redissolve the precipitate.

  • Improper Storage: Temperature fluctuations and repeated freeze-thaw cycles can promote precipitation.

    • Troubleshooting Step: Verify your storage conditions. Storing at inappropriate temperatures or frequent temperature changes can cause the compound to fall out of solution.

    • Recommendation: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended. For short-term storage, -20°C is suitable.

  • Incomplete Dissolution: The compound may not have been fully dissolved during the initial preparation.

    • Troubleshooting Step: Review your stock solution preparation method.

    • Recommendation: When preparing your stock solution, ensure the this compound is completely dissolved. This can be aided by vortexing and sonication.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5]

Q2: What is the maximum soluble concentration of this compound in DMSO?

A2: The maximum reported solubility of this compound in DMSO varies between suppliers, ranging from 1 mg/mL (2.84 mM) to 20 mM (7.05 mg/mL) and 10 mg/mL (28.37 mM).[1][3][4] To be safe, it is advisable to prepare stock solutions at a concentration where this compound remains fully dissolved, such as 10 mM.

Q3: How should I store my this compound stock solution to prevent precipitation?

A3: To prevent precipitation and degradation, this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[4][6] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5][6]

Q4: Can I use water or PBS to dissolve this compound?

A4: this compound is insoluble in water and has very low solubility in PBS.[2][4] Therefore, these are not recommended as primary solvents for stock solutions.

Q5: My this compound solution has precipitated upon thawing. What should I do?

A5: If you observe a precipitate after thawing, you can try to redissolve it by gently warming the vial to 37°C and vortexing or sonicating the solution.[3] If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. To avoid this in the future, ensure you are using anhydrous DMSO and consider preparing a lower concentration stock solution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source(s)
DMSO12.84[3]
DMSO7.0520[1]
DMSO1028.37[2][4]
DMF5~14.2[2]
DMSO:PBS (pH 7.2) (1:2)0.25~0.71[2]
WaterInsolubleInsoluble[4]
EthanolInsolubleInsoluble[4]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationRecommendationSource(s)
+4°CShort-termNot generally recommended, but mentioned by one supplier.[1]
-20°CUp to 1 yearSuitable for mid-term storage.[4][6]
-80°CUp to 2 yearsRecommended for long-term storage.[4][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 352.39 g/mol )

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 3.52 mg of this compound.

  • Weigh the this compound: Carefully weigh out the calculated mass of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.

  • Store appropriately: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.

Visualizations

cluster_troubleshooting Troubleshooting this compound Precipitation cluster_solutions Solutions Precipitate_Observed Precipitate Observed in Stock Solution Check_Solvent 1. Check Solvent Quality (Anhydrous DMSO?) Precipitate_Observed->Check_Solvent Potential Cause Check_Concentration 2. Verify Concentration (Is it too high?) Precipitate_Observed->Check_Concentration Potential Cause Check_Storage 3. Review Storage Conditions (Temp fluctuations? Freeze-thaw?) Precipitate_Observed->Check_Storage Potential Cause Check_Dissolution 4. Confirm Complete Dissolution Precipitate_Observed->Check_Dissolution Potential Cause Use_Fresh_DMSO Use Fresh, Anhydrous DMSO Check_Solvent->Use_Fresh_DMSO Solution Lower_Concentration Prepare a Lower Concentration Stock Check_Concentration->Lower_Concentration Solution Aliquot_and_Store Aliquot for Single Use and Store at -80°C Check_Storage->Aliquot_and_Store Solution Ensure_Full_Dissolution Use Vortexing/Sonication to Fully Dissolve Check_Dissolution->Ensure_Full_Dissolution Solution

Caption: Troubleshooting workflow for this compound precipitation.

cluster_pathway This compound Mechanism of Action BMP4 BMP4 ALK1_ALK2 ALK1/ALK2 Receptors BMP4->ALK1_ALK2 Phosphorylation Phosphorylation ALK1_ALK2->Phosphorylation Smad1_5_8 Smad1/5/8 Smad1_5_8->Phosphorylation Gene_Expression Target Gene Expression Phosphorylation->Gene_Expression This compound This compound This compound->ALK1_ALK2 Inhibits

Caption: Signaling pathway inhibited by this compound.

References

appropriate vehicle control for ML347 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ML347 Experiments

This technical support center provides researchers, scientists, and drug development professionals with essential information for using this compound, a selective ALK1/ALK2 inhibitor. Content includes troubleshooting guides, FAQs, experimental protocols, and key quantitative data to facilitate successful and accurate experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

1. Q: What is the appropriate vehicle control for this compound in in vitro experiments?

A: The most appropriate vehicle control for this compound is Dimethyl Sulfoxide (DMSO) . This compound is soluble in DMSO up to 20 mM, but poorly soluble in water and ethanol[1]. When preparing stock solutions, use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture-absorbing DMSO[1][2]. For your final assay concentration, ensure the final DMSO concentration in the vehicle control is identical to that in the experimental conditions and is kept to a minimum (typically ≤0.1%) to avoid solvent-induced cellular effects.

2. Q: My this compound solution appears to have precipitated after dilution in aqueous media. How can I resolve this?

A: Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:

  • Confirm Final Concentration: Ensure the final concentration of this compound in your aqueous buffer (e.g., cell culture media) does not exceed its solubility limit. You may need to perform a solubility test for your specific medium.

  • Optimize Dilution Method: Instead of a single large dilution step, perform serial dilutions. When making the final dilution into your aqueous buffer, add the DMSO stock solution dropwise while vortexing or stirring the buffer to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Use of Surfactants (with caution): For certain biochemical assays (not cell-based), a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility. However, this must be validated as it can interfere with cellular processes.

  • Consider a Different Formulation: For some applications, a formulation in a mixture of DMSO and PBS may be possible, though solubility is significantly reduced (0.25 mg/mL in a 1:2 DMSO:PBS solution)[3].

3. Q: I am observing unexpected cellular phenotypes or high levels of cell death. Could these be off-target effects?

A: While this compound is highly selective for ALK1 and ALK2 over other related kinases like ALK3, ALK4, ALK5, and ALK6, off-target effects are a possibility with any small molecule inhibitor, especially at high concentrations[3][4].

  • Perform a Dose-Response Analysis: Use the lowest effective concentration of this compound that inhibits the target pathway (e.g., BMP4-induced Smad1/5 phosphorylation) without causing excessive toxicity[2][3].

  • Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of the intended target, use a different, structurally distinct inhibitor of ALK1/ALK2. If both compounds produce the same biological effect, it is more likely an on-target effect[5].

  • Control for Vehicle Effects: Ensure that the vehicle control (DMSO) at the same final concentration does not cause the observed phenotype[6][7].

  • Review Known Selectivity: this compound has been shown to be inactive against a panel of related kinases, including ALK4, ALK5, BMPR2, TGFBR2, and AMPK, which strengthens confidence in its on-target activity[3][8].

4. Q: How should I prepare and store this compound stock solutions to ensure stability?

A: Proper storage is critical for maintaining the activity of this compound.

  • Powder: Store the solid compound at -20°C for up to 3 years[2].

  • Stock Solutions (in DMSO): Prepare a concentrated stock solution in fresh, anhydrous DMSO (e.g., 10 mg/mL or 20 mM)[1][2]. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years or -20°C for up to 1 year[2].

Quantitative Data Summary

The following tables summarize the key inhibitory concentrations and selectivity profile of this compound.

Table 1: Inhibitory Activity (IC50) of this compound

Target IC₅₀ (nM) Assay Type Reference
ALK2 (ACVR1) 32 Cell-free kinase assay [1][2]
ALK1 46 Cell-free kinase assay [1][2]
BMP4 Signaling 152 Cell-based reporter assay [3]

| C2C12BRA cells | 15 | Cell-based assay |[1][9] |

Table 2: Selectivity Profile of this compound

Kinase IC₅₀ (nM) Selectivity Fold (vs. ALK2) Reference
ALK2 32 - [2][9]
ALK1 46 ~0.7x [2][9]
ALK3 (BMPR1A) 10,800 >300x [2][9]
ALK6 9,830 >300x [8]
VEGF-R2 (KDR) 19,700 >400x [3]
ALK4 Inactive - [3]

| ALK5 | Inactive | - |[3] |

Experimental Protocols & Methodologies

Protocol 1: In Vitro Inhibition of BMP4-Induced Smad1/5 Phosphorylation

This protocol describes a general method to assess the inhibitory activity of this compound on the BMP signaling pathway in a cell-based assay.

  • Cell Culture: Plate a suitable cell line (e.g., C2C12 myoblasts) in 96-well plates and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of this compound in DMSO. Further dilute these into the low-serum medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). The final DMSO concentration should be constant across all wells and not exceed 0.1%.

    • Add the this compound dilutions and the vehicle control (medium with DMSO) to the cells and pre-incubate for 1 hour.

  • Ligand Stimulation: Add a pre-determined concentration of recombinant human BMP4 (e.g., 10 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plates for 1 hour at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Analysis: Analyze the cell lysates for the levels of phosphorylated Smad1/5 (p-Smad1/5) and total Smad1/5 using a suitable detection method such as Western Blot or a plate-based immunoassay (e.g., ELISA).

  • Data Normalization: Normalize the p-Smad1/5 signal to the total Smad1/5 signal. The inhibitory effect of this compound is determined by comparing the normalized signal in treated wells to the BMP4-stimulated vehicle control.

Visualizations: Signaling Pathways and Workflows

ML347_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR2 BMPR-II (Type II Receptor) ALK12 ALK1 / ALK2 (Type I Receptor) BMPR2->ALK12 Recruits & Phosphorylates SMAD15 Smad1/5 ALK12->SMAD15 Phosphorylates BMP4 BMP4 BMP4->BMPR2 Binds pSMAD15 p-Smad1/5 Complex p-Smad1/5 + Smad4 Complex pSMAD15->Complex Binds SMAD4 Smad4 SMAD4->Complex Transcription Target Gene Transcription Complex->Transcription Regulates This compound This compound This compound->ALK12 Inhibits

Caption: this compound inhibits ALK1/ALK2, blocking BMP4-induced Smad1/5 phosphorylation.

Troubleshooting_Workflow Start Issue: Unexpected Cellular Phenotype or High Toxicity Q_Conc Is this compound concentration well above target IC50? Start->Q_Conc A_Conc_Yes Lower Concentration Q_Conc->A_Conc_Yes Yes A_Conc_No Concentration is appropriate Q_Conc->A_Conc_No No Q_Vehicle Does Vehicle Control show the same effect? A_Conc_Yes->Q_Vehicle A_Conc_No->Q_Vehicle A_Vehicle_Yes Issue is likely due to DMSO or other factors. Re-evaluate experimental setup. Q_Vehicle->A_Vehicle_Yes Yes A_Vehicle_No Effect is specific to this compound treatment Q_Vehicle->A_Vehicle_No No Q_Confirm Confirm with structurally different inhibitor or genetic knockdown (siRNA) A_Vehicle_No->Q_Confirm Result Phenotype Confirmed? (On-Target vs. Off-Target) Q_Confirm->Result

Caption: Troubleshooting logic for unexpected effects during this compound experiments.

References

long-term storage and handling of ML347

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML347. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2, which are type I receptors in the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways. By inhibiting ALK1 and ALK2, this compound blocks the phosphorylation of downstream signaling molecules Smad1 and Smad5, thereby interfering with the canonical TGF-β/BMP signaling cascade.[1][2][3][4][5]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 3.52 mg of this compound (Molecular Weight: 352.39 g/mol ) in 1 mL of DMSO. Ensure the solution is thoroughly mixed.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively detailed in the literature, small molecules with similar chemical structures can be susceptible to hydrolysis, oxidation, and photolysis.[6][7][8][9][10] It is crucial to store this compound as recommended, protected from light, and to use anhydrous solvents to minimize potential degradation.

Q5: What safety precautions should I take when handling this compound?

A5: As a bioactive small molecule, this compound should be handled with care in a laboratory setting. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[11][12][13] Handle the solid powder in a chemical fume hood to avoid inhalation. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the general handling guidelines for chemical reagents in the absence of a specific Safety Data Sheet (SDS).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in cell culture medium - The final concentration of DMSO in the medium is too high. - The working concentration of this compound exceeds its solubility in the aqueous medium.- Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%. - Prepare intermediate dilutions of the this compound stock solution in culture medium before adding to the final culture volume. - Perform a solubility test with your specific cell culture medium.
Inconsistent or no inhibitory effect observed - Degradation of this compound stock solution. - Incorrect concentration of this compound used. - Cell line is not responsive to ALK1/ALK2 inhibition.- Use a fresh aliquot of the this compound stock solution or prepare a new one. - Verify the calculations for your working concentration. - Confirm that your cell line expresses ALK1 and ALK2 and that the targeted pathway is active. - Include positive and negative controls in your experiment.
Cell toxicity or unexpected off-target effects - The concentration of this compound is too high. - The vehicle (DMSO) concentration is toxic to the cells. - this compound may have off-target effects in your specific cell line.- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. - Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%). - Review the literature for known off-target effects of similar inhibitors and consider using a structurally different ALK1/ALK2 inhibitor as a control.
Variability between experiments - Inconsistent handling or storage of this compound. - Differences in cell passage number or confluency. - Pipetting errors.- Strictly adhere to the recommended storage and handling procedures. - Use cells within a consistent range of passage numbers and at a consistent confluency for all experiments. - Calibrate your pipettes regularly and use proper pipetting techniques.

Experimental Protocols

Protocol for Inhibition of BMP4-Induced Smad1/5 Phosphorylation

This protocol is adapted from established methods for assessing the activity of BMP pathway inhibitors.[14][15][16]

1. Cell Culture and Seeding:

  • Culture a responsive cell line (e.g., C2C12, HEK293T) in the appropriate complete medium.
  • Seed the cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Treatment:

  • Once the cells reach the desired confluency, aspirate the complete medium and replace it with a serum-free or low-serum medium for 2-4 hours to reduce basal signaling.
  • Prepare different concentrations of this compound in the serum-free/low-serum medium. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration.
  • Pre-treat the cells with the various concentrations of this compound or vehicle control for 1-2 hours.
  • Stimulate the cells with recombinant BMP4 (a typical concentration is 10-50 ng/mL) for 30-60 minutes. Include a non-stimulated control.

3. Cell Lysis and Protein Quantification:

  • After stimulation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against phospho-Smad1/5 overnight at 4°C.
  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using a chemiluminescent substrate.
  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Smad1 and a housekeeping protein like GAPDH.

Signaling Pathway and Experimental Workflow Diagrams

TGF_BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta/BMP Ligand TGF-beta/BMP Ligand Type II Receptor Type II Receptor TGF-beta/BMP Ligand->Type II Receptor Binds ALK1/ALK2 (Type I Receptor) ALK1/ALK2 (Type I Receptor) Type II Receptor->ALK1/ALK2 (Type I Receptor) Recruits & Phosphorylates Smad1/5 Smad1/5 ALK1/ALK2 (Type I Receptor)->Smad1/5 Phosphorylates p-Smad1/5 p-Smad1/5 Smad1/5->p-Smad1/5 Smad1/5/4 Complex Smad1/5/4 Complex p-Smad1/5->Smad1/5/4 Complex Forms complex with Smad4 Smad4 Smad4->Smad1/5/4 Complex Gene Transcription Gene Transcription Smad1/5/4 Complex->Gene Transcription Translocates & regulates This compound This compound This compound->ALK1/ALK2 (Type I Receptor) Inhibits

Caption: TGF-β/BMP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Seed Cells B 2. Serum Starve A->B C 3. Pre-treat with this compound or Vehicle (DMSO) B->C D 4. Stimulate with BMP4 C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. Western Blot for p-Smad1/5 and Total Smad1 F->G H 8. Data Analysis G->H

Caption: Experimental workflow for assessing this compound activity.

References

Validation & Comparative

Validating ML347 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of ML347, a selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2. We present objective comparisons of this compound with alternative inhibitors, supported by experimental data and detailed protocols for key validation assays.

Introduction to this compound and its Target

This compound is a potent and highly selective small molecule inhibitor of ALK1 and ALK2, which are Type I receptors for Bone Morphogenetic Proteins (BMPs).[1] These receptors are serine/threonine kinases that play a crucial role in the transforming growth factor-beta (TGF-β) signaling pathway. Upon binding of a BMP ligand, ALK1/ALK2 form a complex with a Type II receptor, leading to the phosphorylation and activation of downstream signaling molecules, primarily Smad1 and Smad5.[2] Activated Smad1/5 then translocates to the nucleus to regulate gene expression involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.

This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of ALK1 and ALK2, thereby preventing the phosphorylation of Smad1/5.[1] Its high selectivity for ALK1/ALK2 over other TGF-β family receptors, such as ALK3, makes it a valuable tool for studying specific BMP signaling pathways.

Comparative Analysis of ALK Inhibitors

The efficacy and selectivity of this compound can be benchmarked against other commonly used BMP receptor inhibitors, such as Dorsomorphin and LDN-193189. While these compounds also target ALK receptors, they exhibit different selectivity profiles.

CompoundTarget(s)IC50 (nM)Selectivity ProfileReference
This compound ALK1, ALK2 ALK1: 46, ALK2: 32 >300-fold selective for ALK1/2 over ALK3 [1][3]
DorsomorphinALK2, ALK3, ALK6, AMPKALK2: ~500 (cellular assay)Also inhibits AMPK and other kinases
LDN-193189ALK2, ALK3ALK2: 5, ALK3: 30More potent than Dorsomorphin, also inhibits ALK3

Experimental Validation of Target Engagement

Confirming that this compound engages its intended targets, ALK1 and ALK2, within a cellular context is critical for interpreting experimental results. This can be achieved through direct and indirect methods.

Direct Target Engagement Assays

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess the binding of a compound to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

2. NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures the binding of a test compound to a target protein fused to NanoLuc® luciferase. A fluorescent tracer that also binds to the target is displaced by the test compound, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

Indirect Target Engagement Assay

1. Western Blot for Phospho-Smad1/5

Since the primary downstream effect of ALK1/ALK2 activation is the phosphorylation of Smad1 and Smad5, measuring the levels of phosphorylated Smad1/5 (pSmad1/5) is a robust indirect method to confirm this compound's target engagement and inhibitory activity.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for ALK1/ALK2

This protocol is adapted from established CETSA procedures.

  • Cell Culture and Treatment:

    • Culture cells expressing endogenous or overexpressed ALK1/ALK2 to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest and wash cells with PBS.

    • Resuspend cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using primary antibodies specific for ALK1 or ALK2.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol for ALK2

This protocol is based on commercially available NanoBRET™ assays.

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing an ALK2-NanoLuc® fusion protein.

    • Seed the transfected cells into 384-well plates and incubate overnight.

  • Compound and Tracer Addition:

    • Pre-treat the cells with the NanoBRET™ Tracer K-11.

    • Add serial dilutions of this compound or a reference compound (e.g., LDN-193189) to the wells and incubate for 1 hour.

  • BRET Measurement:

    • Measure the BRET signal using a plate reader equipped for luminescence and fluorescence detection.

    • A decrease in the BRET signal with increasing concentrations of this compound indicates competitive binding to ALK2.

  • Data Analysis:

    • Calculate IC50 values by plotting the BRET ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Protocol for Phospho-Smad1/5
  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere.

    • Starve cells in serum-free media for several hours before treatment.

    • Pre-treat cells with various concentrations of this compound, Dorsomorphin, or LDN-193189 for 1 hour.

    • Stimulate the cells with a BMP ligand (e.g., BMP2, BMP4, or BMP6) for 30-60 minutes to induce Smad1/5 phosphorylation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Western Blot:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-Smad1/5 (Ser463/465).

    • Also, probe for total Smad1 and a loading control (e.g., GAPDH or β-actin) on the same or a separate blot.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the pSmad1/5 signal to total Smad1 and the loading control. A dose-dependent decrease in the pSmad1/5 signal in the presence of the inhibitor confirms target engagement and functional inhibition.

Visualizations

Signaling_Pathway BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R ALK1_2 ALK1/ALK2 TypeII_R->ALK1_2 phosphorylates Smad1_5 Smad1/5 ALK1_2->Smad1_5 phosphorylates pSmad1_5 pSmad1/5 Complex pSmad1/5-Smad4 Complex pSmad1_5->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression This compound This compound This compound->ALK1_2 inhibits

This compound inhibits the ALK1/ALK2-mediated phosphorylation of Smad1/5.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis A 1. Treat cells with This compound or vehicle B 2. Heat cells at varying temperatures A->B C 3. Lyse cells and separate soluble proteins B->C D 4. Quantify soluble ALK1/2 by Western Blot C->D E 5. Plot melting curves to determine thermal stabilization D->E

Workflow for the Cellular Thermal Shift Assay (CETSA).

Inhibitor_Comparison cluster_properties Properties This compound This compound Potency High Potency Selectivity High ALK1/2 Selectivity Off_Target Low Off-Target Effects Dorsomorphin Dorsomorphin Dorsomorphin->Potency Lower Dorsomorphin->Selectivity Lower Dorsomorphin->Off_Target Higher (AMPK) LDN193189 LDN-193189 LDN193189->Potency Higher than Dorsomorphin LDN193189->Selectivity Less than this compound (inhibits ALK3) LDN193189->Off_Target Some off-target effects

Logical comparison of this compound with alternative ALK inhibitors.

References

Confirming ALK2 Inhibition by ML347: A Western Blot Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML347 with other ALK2 inhibitors and details a Western blot protocol to experimentally validate its inhibitory action on the ALK2 signaling pathway. The information presented is intended to assist researchers in designing and executing experiments to assess the efficacy of this compound.

ALK2 Signaling Pathway and Inhibition by this compound

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Upon binding of a BMP ligand (e.g., BMP4, BMP6, BMP7), ALK2 forms a complex with a type II BMP receptor. The type II receptor then phosphorylates and activates ALK2. Activated ALK2, in turn, phosphorylates the downstream signaling proteins SMAD1 and SMAD5 (and the closely related SMAD8/9). This phosphorylation event is a critical step in the canonical BMP signaling cascade.[1][2][3] Phosphorylated SMAD1/5 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including osteogenesis.

This compound is a potent and highly selective small molecule inhibitor of ALK1 and ALK2.[4][5] It functions as an ATP-competitive antagonist, effectively blocking the kinase activity of ALK2 and thereby preventing the phosphorylation of its downstream targets, SMAD1 and SMAD5. This mechanism of action makes this compound a valuable tool for studying ALK2-mediated signaling and a potential therapeutic agent for diseases driven by aberrant ALK2 activity.

ALK2_Signaling_Pathway ALK2 Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds ALK2 ALK2 Type II Receptor->ALK2 Recruits p-ALK2 ALK2 (Active) ALK2->p-ALK2 Phosphorylation SMAD1/5 SMAD1/5 p-ALK2->SMAD1/5 Phosphorylates p-SMAD1/5 p-SMAD1/5 SMAD1/5->p-SMAD1/5 p-SMAD1/5/4 Complex p-SMAD1/5 + SMAD4 Complex p-SMAD1/5->p-SMAD1/5/4 Complex Binds SMAD4 SMAD4 SMAD4->p-SMAD1/5/4 Complex Gene Transcription Gene Transcription p-SMAD1/5/4 Complex->Gene Transcription Translocates to Nucleus and Initiates This compound This compound This compound->p-ALK2 Inhibits Western_Blot_Workflow Western Blot Workflow for ALK2 Inhibition A 1. Cell Culture and Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-p-SMAD1/5) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

References

A Head-to-Head Battle of BMP Inhibitors: ML347 vs. LDN-193189

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling and drug development, the selective inhibition of Bone Morphogenetic Protein (BMP) pathways is a critical tool. This guide provides a comprehensive comparison of two prominent small molecule inhibitors, ML347 and LDN-193189, offering insights into their potency, selectivity, and experimental applications.

This in-depth analysis is designed for researchers, scientists, and drug development professionals, presenting quantitative data in clearly structured tables, detailed experimental methodologies for key assays, and visual diagrams of the BMP signaling pathway and experimental workflows.

At a Glance: Key Differences and Similarities

FeatureThis compoundLDN-193189
Primary Targets ALK2, ALK1ALK2, ALK3
Potency (IC50) ALK2: ~32 nM, ALK1: ~46 nMALK2: ~5 nM, ALK3: ~30 nM
Selectivity High selectivity for ALK2 over ALK3 (>300-fold)Potent inhibitor of both ALK2 and ALK3
Key Application Investigating the specific roles of ALK2Potent dual inhibition of ALK2/ALK3 signaling

Mechanism of Action: Targeting the BMP Type I Receptors

Both this compound and LDN-193189 exert their inhibitory effects by targeting the ATP-binding site of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs). This competitive inhibition prevents the phosphorylation of downstream signaling molecules, primarily the SMAD proteins (SMAD1/5/8), thereby blocking the canonical BMP signaling cascade.

The key distinction between the two inhibitors lies in their selectivity for different ALK isoforms. This compound is a highly selective inhibitor of ALK2, with significantly lower activity against ALK3.[1][2][3] In contrast, LDN-193189 is a potent inhibitor of both ALK2 and ALK3.[4][5][6] This difference in selectivity makes them valuable tools for dissecting the specific functions of these two closely related receptors in various biological processes.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and LDN-193189 against key BMP type I receptors and in cell-based assays.

Table 1: Biochemical IC50 Values against ALK Receptors

InhibitorALK1 (IC50, nM)ALK2 (IC50, nM)ALK3 (IC50, nM)ALK6 (IC50, nM)
This compound 46[1][3]32[1][3]10,800[2]9,830[2]
LDN-193189 0.80.8[1]5.3[1]16.7[1]

Table 2: Cell-Based IC50 Values

InhibitorCell LineAssayIC50 (nM)
This compound C2C12BRABMP4-induced luciferase activity15[1][3]
LDN-193189 C2C12BMP4-induced Smad1/5/8 phosphorylation5[7]
LDN-193189 C2C12ALK2 transcriptional activity5[7]
LDN-193189 C2C12ALK3 transcriptional activity30[7]

Kinase Selectivity Profile

A crucial aspect of any kinase inhibitor is its selectivity across the broader kinome. Undesired off-target effects can lead to misleading experimental results and potential toxicity in therapeutic applications.

This compound has been shown to be highly selective for ALK1 and ALK2, with over 300-fold selectivity against the closely related ALK3.[1][2] It is reported to be inactive against a panel of other related kinases.[2]

LDN-193189 also exhibits good selectivity for BMP type I receptors over other signaling pathways like TGF-β, AMPK, PDGFR, and MAPK.[4][6] However, its potent inhibition of both ALK2 and ALK3 should be considered when interpreting experimental outcomes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize BMP inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced by a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant ALK2 enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • This compound or LDN-193189

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Inhibitor Dilutions: Serially dilute this compound or LDN-193189 in kinase assay buffer to the desired concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µl of inhibitor solution, 2 µl of ALK2 enzyme solution, and 2 µl of a substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 120 minutes to allow the kinase reaction to proceed.

  • Terminate Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This step stops the kinase reaction and removes any remaining ATP.

  • ADP to ATP Conversion and Luminescence Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase-based reaction.

  • Measure Luminescence: Read the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based BMP Signaling Luciferase Reporter Assay

This assay measures the activity of the BMP signaling pathway in living cells by quantifying the expression of a luciferase reporter gene driven by a BMP-responsive element (BRE).

Materials:

  • C2C12 cells stably expressing a BRE-luciferase reporter construct (C2C12-BRE)

  • DMEM supplemented with 10% FBS and antibiotics

  • Recombinant human BMP4

  • This compound or LDN-193189

  • Dual-Luciferase® Reporter Assay System (Promega)

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed C2C12-BRE cells into a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight.

  • Serum Starvation: Wash the cells with PBS and replace the growth medium with DMEM containing 0.1% FBS for 4-6 hours.

  • Inhibitor Pre-treatment: Add varying concentrations of this compound or LDN-193189 to the wells and incubate for 30-60 minutes.

  • BMP Stimulation: Add a final concentration of 10-50 ng/mL of BMP4 to the wells and incubate for 15-24 hours.

  • Cell Lysis: Wash the cells with PBS and add 20 µl of 1x Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Add 100 µl of Luciferase Assay Reagent II to each well and measure the firefly luciferase activity.

    • Add 100 µl of Stop & Glo® Reagent to each well to quench the firefly reaction and measure the Renilla luciferase activity (for normalization).

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

In Vivo Applications

Both this compound and LDN-193189 have been utilized in various in vivo models to investigate the roles of BMP signaling in development and disease.

LDN-193189 has been shown to be effective in animal models of heterotopic ossification, a condition characterized by abnormal bone formation.[8] For example, in a mouse model of fibrodysplasia ossificans progressiva (FOP), intraperitoneal administration of LDN-193189 at a dose of 3 mg/kg twice daily was able to mitigate endochondral ossification.[8]

While specific in vivo efficacy data for This compound is less extensively published, its high selectivity for ALK2 makes it a valuable tool for future in vivo studies aimed at dissecting the specific contributions of this receptor in various pathological conditions.

Visualizing the Molecular Landscape

To better understand the context in which these inhibitors function, the following diagrams illustrate the BMP signaling pathway and a typical experimental workflow.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) Phosphorylation SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK1/2/3/6)->SMAD1/5/8 Phosphorylation p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->Type I Receptor (ALK1/2/3/6) Inhibits ALK2/1 LDN-193189 LDN-193189 LDN-193189->Type I Receptor (ALK1/2/3/6) Inhibits ALK2/3

Caption: Canonical BMP signaling pathway and points of inhibition by this compound and LDN-193189.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Assay Biochemical Assay Cell-based Assay Cell-based Assay Animal Model Animal Model Cell-based Assay->Animal Model Select lead compound Dosing Dosing Animal Model->Dosing Administer inhibitor Efficacy Evaluation Efficacy Evaluation Dosing->Efficacy Evaluation Assess therapeutic effect Inhibitor Synthesis/Procurement Inhibitor Synthesis/Procurement Inhibitor Synthesis/Procurement->Biochemical Assay Determine IC50 Inhibitor Synthesis/Procurement->Cell-based Assay Determine cellular potency

Caption: A generalized experimental workflow for the evaluation of BMP inhibitors.

Conclusion

Both this compound and LDN-193189 are potent and valuable tools for the study of BMP signaling. The choice between these two inhibitors will largely depend on the specific research question.

  • This compound is the inhibitor of choice when the goal is to specifically interrogate the function of ALK2 while minimizing effects on ALK3. Its high selectivity makes it an ideal probe for dissecting the distinct roles of these two receptors.

  • LDN-193189 is a powerful tool for achieving robust and potent inhibition of the canonical BMP signaling pathway mediated by both ALK2 and ALK3 . Its efficacy in vivo makes it suitable for preclinical studies in models of diseases where dual inhibition of these receptors is desired.

As with any pharmacological tool, it is crucial to consider the full selectivity profile and potential off-target effects when designing experiments and interpreting results. This guide provides a solid foundation for making informed decisions in the selection and application of these important BMP inhibitors.

References

A Researcher's Guide to Selective ALK2 Inhibition: ML347 vs. DMH1

Author: BenchChem Technical Support Team. Date: December 2025

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a critical role in various physiological processes, including embryonic development, bone formation, and cellular differentiation.[1][2][3] Dysregulation of the ALK2 signaling pathway is implicated in several diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP).[2] Consequently, the development of potent and selective ALK2 inhibitors is of significant interest for both basic research and therapeutic applications.

This guide provides an objective comparison of two commonly used small molecule inhibitors of ALK2: ML347 and DMH1. We will examine their biochemical potency, selectivity profiles, and cellular activity, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.

Comparative Analysis: Potency and Selectivity

The primary distinction between this compound and DMH1 lies in their selectivity profiles against other BMP type I receptors, particularly ALK3 (BMPR1A).

This compound is a highly potent and selective ALK2 inhibitor.[4][5][6] Developed through a medicinal chemistry effort to improve upon earlier generations of BMP inhibitors, it demonstrates exceptional selectivity for ALK2 over the closely related ALK3 kinase.[4][5] Biochemical assays show that this compound inhibits ALK2 with a half-maximal inhibitory concentration (IC50) of 32 nM.[4][5][7] Its key advantage is its significantly weaker activity against ALK3 (IC50 = 10,800 nM), affording it a selectivity ratio of over 300-fold.[4][5] This makes this compound an invaluable tool for specifically interrogating ALK2 function without the confounding effects of ALK3 inhibition.

DMH1 , a dorsomorphin (B1670891) homolog, is also a potent inhibitor of BMP signaling.[8][9] However, it displays a different selectivity profile. While it effectively inhibits ALK2 with a reported IC50 in the range of 108 nM, it is considerably less selective against other BMP type I receptors compared to this compound.[8][10] Notably, DMH1 is also a potent inhibitor of ALK1 and ALK3.[9][10] This broader activity profile means that effects observed using DMH1 may not be solely attributable to ALK2 inhibition. One study also noted that the potency and selectivity of DMH1 observed in biochemical assays were less pronounced in cell-based assays.[11]

Data Presentation

The following tables summarize the quantitative data for this compound and DMH1 based on in vitro biochemical kinase assays.

Table 1: Biochemical Potency and Selectivity of this compound vs. DMH1 (IC50, nM)

Target KinaseThis compound (IC50 nM)DMH1 (IC50 nM)Key Difference
ALK2 (ACVR1) 32 [4][5][7]107.9 [8][10]This compound is ~3.4x more potent
ALK1 (ACVRL1)46[5][7]27[10]DMH1 is more potent
ALK3 (BMPR1A)10,800[4][5]<5[10]>2000x difference in selectivity
ALK6 (BMPR1B)9,830[4][5]47.6[10]>200x difference in selectivity
ALK5 (TGFβR1)InactiveInactive[8]Both are selective against ALK5
KDR (VEGFR2)>19,700[4][5]Inactive[8]Both are selective against KDR

Data compiled from multiple sources. Absolute IC50 values may vary slightly between different assay conditions.

ALK2 Signaling Pathway and Inhibition

The canonical ALK2 signaling pathway is initiated by the binding of a BMP ligand, which induces the formation of a heterotetrameric complex between type I (ALK2) and type II (e.g., BMPR2) receptors.[1] The type II receptor kinase then phosphorylates and activates ALK2. Activated ALK2 propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8.[1][2] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound and DMH1 act as ATP-competitive inhibitors, binding to the kinase domain of ALK2 to prevent the phosphorylation of SMAD1/5/8.[8]

Caption: Canonical ALK2 signaling pathway and points of inhibition by this compound and DMH1.

Experimental Protocols

In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is a generalized method for determining the IC50 value of an inhibitor against purified ALK2 kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed during a kinase reaction.[12] The amount of ADP is directly proportional to kinase activity.

Materials:

  • Purified recombinant ALK2 enzyme

  • Substrate (e.g., Myelin Basic Protein or Casein)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]

  • Test Inhibitors (this compound, DMH1) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare the 1x Kinase Assay Buffer. Dilute the ALK2 enzyme and substrate to their desired working concentrations in Kinase Assay Buffer.

  • Inhibitor Plating: Add 1 µL of serially diluted inhibitor (or DMSO for control wells) to the wells of the assay plate.

  • Enzyme Addition: Add 2 µL of the diluted ALK2 enzyme solution to each well. Incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction.[12] The final ATP concentration should be close to its Km for ALK2.

  • Incubation: Shake the plate gently and incubate at 30°C for 45-120 minutes.[12][13]

  • Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[12]

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30-45 minutes at room temperature, protected from light.[13]

  • Read Luminescence: Measure the luminescence signal using a plate reader.

  • Data Analysis: Subtract the "no enzyme" blank value from all readings. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Phospho-SMAD1/5 Inhibition in Cells

This protocol determines the ability of an inhibitor to block ligand-induced SMAD1/5 phosphorylation in a cellular context.

Principle: Western blotting uses specific antibodies to detect the levels of phosphorylated SMAD1/5 (pSMAD1/5) in cell lysates. A decrease in the pSMAD1/5 signal in the presence of an inhibitor indicates target engagement and pathway inhibition.

Materials:

  • Cell line responsive to BMP signaling (e.g., C2C12, HEK293)

  • Cell culture medium and serum

  • BMP ligand (e.g., BMP4 or Activin A)[14]

  • Test Inhibitors (this compound, DMH1)

  • Lysis Buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Rabbit anti-phospho-SMAD1/5/8, Rabbit anti-total SMAD1

  • Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to ~80% confluency. The day before the experiment, reduce the serum concentration in the media (e.g., to 0.5% FBS) and incubate overnight to starve the cells and reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound or DMH1 (and a DMSO vehicle control) for 1-2 hours.

  • Ligand Stimulation: Add the BMP ligand (e.g., 50 ng/mL BMP4) to the wells (except for the unstimulated control) and incubate for 30-60 minutes.

  • Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against pSMAD1/5/8 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3 times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total SMAD1 and a loading control like β-actin.

Summary and Conclusion

Both this compound and DMH1 are effective inhibitors of the ALK2 kinase. The choice between them should be guided by the specific research question.

  • For studies requiring unambiguous inhibition of ALK2 , this compound is the superior choice. Its >300-fold selectivity against ALK3 minimizes off-target effects within the BMP receptor family, ensuring that observed phenotypes can be confidently attributed to ALK2 inhibition.[4][5]

  • For broader inhibition of BMP type I signaling , DMH1 can be a useful tool. However, researchers must be aware of its potent activity against ALK1 and ALK3 and interpret results with caution.

References

A Comparative Guide to Alternative Small Molecule Inhibitors of ALK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Dysregulation of ALK2 activity is implicated in various diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), where a constitutively active mutant ALK2 receptor drives abnormal bone formation.[1] This has spurred the development of small molecule inhibitors targeting ALK2 as a promising therapeutic strategy. This guide provides a comparative overview of several alternative small molecule inhibitors of ALK2, presenting their performance based on available preclinical data.

Performance Comparison of ALK2 Inhibitors

The following table summarizes the in vitro potency of various small molecule inhibitors against ALK2 and other related kinases. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. A lower IC50 value indicates a more potent inhibitor.

InhibitorALK2 IC50 (nM)ALK1 IC50 (nM)ALK3 IC50 (nM)ALK4 IC50 (nM)ALK5 IC50 (nM)ALK6 IC50 (nM)Other Notable Targets (IC50)
Dorsomorphin ~150-200--->10,000-AMPK (Ki 109 nM), VEGFR2 (25.1 nM)[2][3]
LDN-193189 5-30>500>500--
K02288 1.11.85-343023216.4-
Saracatinib 6.719621390068906130c-Src (2.7 nM), Abl (30 nM)[4][5]
BLU-782 (Fidrisertib) 0.63456515524ALK2 R206H (0.2 nM)[1]
INCB000928 (Zilurgisertib) 15------[1]
ML347 324610,800>100,000>100,0009,830VEGFR2 (19,700 nM)[6][7]

Key Experimental Methodologies

A comprehensive evaluation of ALK2 inhibitors involves a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed protocols for key experiments commonly cited in the characterization of these inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay quantifies the enzymatic activity of purified ALK2 kinase by measuring the amount of ADP produced in the kinase reaction.

Protocol:

  • Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor (or DMSO as a vehicle control).

  • Add 2 µl of a solution containing the purified recombinant ALK2 enzyme.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for ALK2.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 60-120 minutes.[7]

  • Reaction Termination and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal proportional to the amount of ADP. Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-SMAD1/5/8 Western Blot

This cell-based assay directly measures the phosphorylation of SMAD1, 5, and 8, the downstream effectors of the ALK2 signaling pathway, providing a measure of the inhibitor's efficacy in a cellular context.

Protocol:

  • Cell Culture and Treatment: Culture a cell line responsive to BMP signaling (e.g., C2C12 myoblasts) to sub-confluency.

  • Pre-treat the cells with various concentrations of the ALK2 inhibitor or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with a BMP ligand (e.g., BMP4 or BMP6) for a defined period (e.g., 30-60 minutes) to induce SMAD1/5/8 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total SMAD1 or a housekeeping protein like β-actin.

  • Quantify the band intensities to determine the relative level of SMAD phosphorylation and assess the dose-dependent inhibition by the compound.[8]

NanoBRET™ Target Engagement Assay

This live-cell assay measures the direct binding of an inhibitor to the ALK2 protein within its natural cellular environment.

Protocol:

  • Cell Transfection: Transfect HEK293 cells with a vector encoding an ALK2-NanoLuc® fusion protein.

  • Cell Plating: Seed the transfected cells into a 96-well or 384-well plate.

  • Tracer and Compound Addition: Add the NanoBRET™ Tracer, a fluorescently labeled ligand that binds to ALK2, to the cells.

  • Add serial dilutions of the test compound or vehicle control and incubate for a defined period (e.g., 2 hours) to allow for binding to reach equilibrium.[9]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer. The BRET signal is generated when the NanoLuc® luciferase on ALK2 is in close proximity to the fluorescent tracer.

  • Data Analysis: The binding of the test compound to ALK2 displaces the tracer, leading to a decrease in the BRET signal. Calculate the IC50 value by plotting the BRET ratio against the inhibitor concentration.[9]

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the ALK2 signaling pathway and a typical experimental workflow for evaluating ALK2 inhibitors.

ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand (e.g., BMP6, BMP7) TypeII_R Type II Receptor (e.g., BMPR2, ActRIIA/B) BMP_ligand->TypeII_R binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 recruits & phosphorylates SMAD158 SMAD1/5/8 ALK2->SMAD158 phosphorylates pSMAD158 pSMAD1/5/8 SMAD158->pSMAD158 SMAD_complex SMAD Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression translocates to nucleus & regulates transcription

Caption: Canonical ALK2 signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_cellulo Cell-Based Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) Kinase_Assay->Selectivity_Profiling pSMAD_Assay Phospho-SMAD Assay (Western Blot or ELISA) Selectivity_Profiling->pSMAD_Assay Target_Engagement Target Engagement Assay (e.g., NanoBRET) pSMAD_Assay->Target_Engagement Toxicity_Assay Cellular Toxicity Assay Target_Engagement->Toxicity_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Toxicity_Assay->PK_PD Efficacy_Model Disease Model Efficacy (e.g., FOP mouse model) PK_PD->Efficacy_Model Toxicity_Study In Vivo Toxicity Studies Efficacy_Model->Toxicity_Study Lead_Candidate Lead Candidate Selection Toxicity_Study->Lead_Candidate Start Compound Synthesis & Initial Screening Start->Kinase_Assay

Caption: Preclinical evaluation workflow for ALK2 inhibitors.

References

A Researcher's Guide to Utilizing Negative Controls in ML347 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of the Bone Morphogenetic Protein (BMP) signaling pathway, the small molecule inhibitor ML347 serves as a potent and selective tool. This guide provides a comprehensive comparison of this compound with alternative inhibitors and outlines detailed experimental protocols, emphasizing the critical role of appropriate negative controls for robust and reliable data.

Understanding the Mechanism: this compound and the BMP Signaling Pathway

This compound is a highly selective inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2, which are type I BMP receptors.[1][2][3][4] This inhibition prevents the phosphorylation of downstream effector proteins SMAD1 and SMAD5, thereby blocking the canonical BMP signaling cascade.[3] The BMP pathway, a crucial component of the larger Transforming Growth Factor-beta (TGF-β) superfamily, plays a pivotal role in a multitude of cellular processes, including embryonic development, bone formation, and tissue homeostasis.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors BMP Ligand BMP Ligand Type II Receptor (BMPR2) Type II Receptor (BMPR2) BMP Ligand->Type II Receptor (BMPR2) Binds Type I Receptor (ALK1/2) Type I Receptor (ALK1/2) Type II Receptor (BMPR2)->Type I Receptor (ALK1/2) Recruits & Phosphorylates SMAD1/5 SMAD1/5 Type I Receptor (ALK1/2)->SMAD1/5 Phosphorylates pSMAD1/5 pSMAD1/5 Complex pSMAD1/5-SMAD4 Complex pSMAD1/5->Complex SMAD4 SMAD4 SMAD4->Complex SMAD1/5->pSMAD1/5 Gene Transcription Gene Transcription Complex->Gene Transcription Translocates to Nucleus & Initiates This compound This compound This compound->Type I Receptor (ALK1/2) Inhibits Alternatives Dorsomorphin, LDN-193189, DMH-1, K02288 Alternatives->Type I Receptor (ALK1/2) Inhibit Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis A Seed Cells B 24h Incubation A->B D Treat Cells B->D C Prepare this compound & Vehicle Control C->D E Incubate for Desired Duration D->E F Cell Lysis E->F G Protein Quantification F->G H Western Blot for pSMAD1/5 G->H I Data Analysis H->I

References

ML347: A Superior and More Selective Probe for BMP Signaling Compared to Dorsomorphin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, developmental biology, and drug discovery, the specific modulation of Bone Morphogenetic Protein (BMP) signaling is crucial for dissecting its complex roles in various physiological and pathological processes. While Dorsomorphin has been a widely used tool for inhibiting BMP pathways, its off-target effects often complicate data interpretation. Emerging evidence and comparative studies now position ML347 as a more selective and potent alternative, offering a cleaner experimental window into BMP signaling.

This guide provides an objective comparison of this compound and Dorsomorphin, supported by experimental data, detailed protocols, and pathway visualizations to assist researchers in selecting the optimal probe for their studies.

Unveiling the Selectivity Profile: this compound vs. Dorsomorphin

The primary advantage of this compound over Dorsomorphin lies in its significantly improved selectivity for the Activin receptor-like kinase 1 (ALK1) and ALK2, key receptors in the BMP signaling cascade. Dorsomorphin, a first-generation BMP inhibitor, is known to have significant off-target activity, most notably against AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1][2][3][4][5]. These off-target effects can lead to confounding results in studies related to metabolism, angiogenesis, and cell proliferation.

This compound was developed through a medicinal chemistry effort to improve upon the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold of Dorsomorphin, resulting in a probe with exceptional selectivity for ALK2 over the closely related ALK3. This high selectivity minimizes the potential for ambiguous findings arising from the inhibition of unintended pathways.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Dorsomorphin against their primary targets and key off-targets.

TargetThis compound IC50 (nM)Dorsomorphin IC50 (nM)References
On-Target Kinases
ALK146~110
ALK232~150
ALK3>10,000~200
ALK6>9,830~200
Key Off-Target Kinases
AMPKInactive~109 (Ki)
VEGFR2 (KDR)>10,000~30

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Signaling Pathways: On-Target and Off-Target Effects

To visually represent the mechanisms of action and the basis for this compound's superior selectivity, the following diagrams illustrate the relevant signaling pathways.

BMP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors BMP BMP Ligand TypeII Type II Receptor (BMPR2) BMP->TypeII Binds TypeI Type I Receptor (ALK1/2/3/6) TypeII->TypeI Recruits & Phosphorylates Complex Active Receptor Complex TypeI->Complex SMAD R-SMADs (SMAD1/5/8) Complex->SMAD Phosphorylates pSMAD p-SMAD1/5/8 SMAD->pSMAD SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4 Co-SMAD (SMAD4) SMAD4->SMAD_complex DNA Target Genes SMAD_complex->DNA Regulates Transcription This compound This compound This compound->TypeI Inhibits (Highly Selective for ALK1/2) Dorsomorphin Dorsomorphin Dorsomorphin->TypeI Inhibits (ALK2/3/6)

BMP Signaling Pathway and Inhibition.

The diagram above illustrates the canonical BMP signaling pathway. This compound selectively inhibits ALK1 and ALK2, while Dorsomorphin has a broader inhibitory profile against ALK2, ALK3, and ALK6.

Off_Target_Pathways cluster_dorsomorphin Dorsomorphin Off-Target Effects cluster_ampk AMPK Pathway cluster_vegf VEGF Pathway cluster_this compound This compound Dorsomorphin Dorsomorphin AMPK AMPK Dorsomorphin->AMPK Inhibits VEGFR2 VEGFR2 Dorsomorphin->VEGFR2 Inhibits Metabolism Cellular Metabolism AMPK->Metabolism Angiogenesis Angiogenesis VEGFR2->Angiogenesis This compound This compound ML347_no_effect1 No Significant Inhibition ML347_no_effect2 No Significant Inhibition

Off-Target Pathways Inhibited by Dorsomorphin.

This diagram highlights the significant off-target inhibition of AMPK and VEGFR2 by Dorsomorphin, pathways that are not significantly affected by this compound.

Experimental Protocols

To aid in the design of robust and reproducible experiments, detailed methodologies for key assays are provided below.

In Vitro Kinase Selectivity Assay (Radiometric)

This protocol is a standard method for determining the IC50 of an inhibitor against a specific kinase.

Objective: To quantify the inhibitory activity of this compound and Dorsomorphin against target kinases (e.g., ALK2) and off-target kinases (e.g., AMPK, VEGFR2).

Materials:

  • Purified recombinant kinase (e.g., ALK2, AMPK, VEGFR2)

  • Specific peptide substrate for the kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (this compound, Dorsomorphin) dissolved in DMSO

  • Phosphocellulose paper (e.g., P81)

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, the specific peptide substrate, and the purified kinase.

  • Add serial dilutions of the test compound (this compound or Dorsomorphin) or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Km for each specific kinase to accurately determine the Ki.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Kinase_Assay_Workflow start Start prepare_mix Prepare Kinase Reaction Mixture start->prepare_mix add_compound Add Test Compound (this compound or Dorsomorphin) prepare_mix->add_compound initiate_reaction Initiate with [γ-³³P]ATP add_compound->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction on Phosphocellulose Paper incubate->stop_reaction wash Wash Paper stop_reaction->wash measure Measure Radioactivity wash->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Workflow for In Vitro Kinase Assay.
Cell-Based BMP Signaling Assay (Western Blot for p-SMAD)

This protocol assesses the ability of the inhibitors to block BMP-induced signaling in a cellular context.

Objective: To determine the functional inhibition of the BMP signaling pathway by this compound and Dorsomorphin by measuring the phosphorylation of downstream SMAD proteins.

Materials:

  • A cell line responsive to BMP signaling (e.g., C2C12 myoblasts)

  • Recombinant BMP ligand (e.g., BMP4)

  • Test compounds (this compound, Dorsomorphin)

  • Cell culture medium and serum

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total SMAD1/5/8

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

  • Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound or Dorsomorphin for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with the BMP ligand for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane and probe with the primary antibody against phospho-SMAD1/5/8.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total SMAD1/5/8 or a housekeeping protein like β-actin.

  • Quantify the band intensities to determine the relative levels of SMAD phosphorylation.

Conclusion

The available data strongly support the use of this compound as a more selective and reliable probe for investigating BMP signaling compared to Dorsomorphin. Its high potency against ALK1 and ALK2, coupled with its lack of significant off-target effects on kinases like AMPK and VEGFR2, allows for more precise and unambiguous interpretation of experimental results. For researchers aiming to specifically dissect the roles of the BMP pathway in their biological systems, this compound represents a significant advancement over its less selective predecessor. When designing experiments, it is crucial to consider the potential confounding effects of Dorsomorphin's off-target activities and to choose the inhibitor that best suits the specific research question.

References

A Head-to-Head Comparison of ML347 and K02288: Potency, Selectivity, and Effects on ALK2 Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to two prominent ALK2 inhibitors, presenting supporting experimental data for informed decision-making in therapeutic development.

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Gain-of-function mutations in the ACVR1 gene are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification. These mutations lead to constitutive activation of ALK2, resulting in aberrant downstream signaling. Consequently, the development of potent and selective ALK2 inhibitors is a key therapeutic strategy for FOP and other related disorders. This guide provides a detailed comparison of two widely studied small molecule inhibitors of ALK2: ML347 and K02288.

Quantitative Comparison of Inhibitor Potency and Selectivity

Both this compound and K02288 are potent inhibitors of wild-type ALK2 kinase activity. However, they exhibit distinct selectivity profiles against other closely related kinases. The following tables summarize the available quantitative data on their inhibitory activity.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound and K02288 against Wild-Type ALK2 and Other Kinases

KinaseThis compound IC50 (nM)K02288 IC50 (nM)Reference
ALK2 (ACVR1) 32 1.1 - 34 [1][2]
ALK1 (ACVRL1)461.8[1]
ALK3 (BMPR1A)10,80034.4[1]
ALK4 (ACVR1B)>10,000302
ALK5 (TGFBR1)>10,000321
ALK6 (BMPR1B)9,8306.4
VEGFR2 (KDR)19,700-

Note: A direct head-to-head comparison of this compound and K02288 on a comprehensive panel of ALK2 mutants with IC50 values is limited in the currently available literature. However, studies on K02288 and its analogs suggest that ATP-competitive inhibitors are likely to retain activity against common FOP-associated mutants like R206H.

Signaling Pathway Inhibition

This compound and K02288 exert their effects by inhibiting the kinase activity of ALK2, thereby blocking the downstream phosphorylation of SMAD proteins (SMAD1/5/8). This prevents the translocation of the SMAD complex to the nucleus and the subsequent transcription of BMP target genes.

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R Binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 Phosphorylates (Activates) SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates pSMAD158 pSMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc Translocates DNA DNA SMAD_complex_nuc->DNA Binds to Promoter Gene_expression Target Gene Expression DNA->Gene_expression Regulates This compound This compound This compound->ALK2 K02288 K02288 K02288->ALK2

Figure 1: Simplified BMP/ALK2 signaling pathway and points of inhibition by this compound and K02288.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize ALK2 inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay measures the kinase activity of purified ALK2 enzyme by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human ALK2 kinase domain

  • Kinase substrate (e.g., Casein or a synthetic peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound and K02288 compounds (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound and K02288 in the kinase assay buffer.

  • In a white opaque plate, add the diluted inhibitor solutions.

  • Add the ALK2 enzyme and the kinase substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration using a suitable data analysis software.

Cellular Target Engagement (NanoBRET™ Target Engagement Assay)

This assay measures the ability of a compound to bind to ALK2 within living cells.

Materials:

  • HEK293 cells

  • Expression vector for ALK2 fused to NanoLuc® luciferase

  • NanoBRET™ Tracer K-11 (Promega)

  • NanoBRET™ Nano-Glo® Substrate (Promega)

  • Opti-MEM™ I Reduced Serum Medium

  • This compound and K02288 compounds (serially diluted)

  • White opaque 96-well or 384-well cell culture plates

  • Plate reader capable of measuring BRET signals (simultaneous filtered luminescence at 460nm and 618nm)

Procedure:

  • Transfect HEK293 cells with the ALK2-NanoLuc® expression vector and seed them into white opaque cell culture plates.

  • Allow the cells to adhere and express the fusion protein (typically 24 hours).

  • Prepare serial dilutions of this compound and K02288 in Opti-MEM.

  • Add the NanoBRET™ Tracer K-11 to the cells at a predetermined optimal concentration.

  • Add the serially diluted inhibitor solutions to the cells and incubate for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Measure the donor (460nm) and acceptor (618nm) luminescence signals using a BRET-capable plate reader.

  • Calculate the BRET ratio (Acceptor signal / Donor signal).

  • Determine the IC50 values by plotting the BRET ratio against the inhibitor concentration.

Experimental Workflow

The general workflow for comparing the effects of this compound and K02288 on ALK2 mutants involves a series of in vitro and cell-based assays.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Assays cluster_comparison Comparative Analysis start Start: Obtain this compound & K02288 kinase_assay_wt In Vitro Kinase Assay (Wild-Type ALK2) start->kinase_assay_wt kinase_assay_mutant In Vitro Kinase Assay (ALK2 Mutants: R206H, G328V, etc.) start->kinase_assay_mutant selectivity_panel Kinase Selectivity Profiling (Panel of related kinases) start->selectivity_panel data_analysis_invitro Data Analysis: Determine IC50 values and selectivity ratios kinase_assay_wt->data_analysis_invitro kinase_assay_mutant->data_analysis_invitro selectivity_panel->data_analysis_invitro comparison Head-to-Head Comparison: - Potency on WT and Mutant ALK2 - Selectivity Profile - Cellular Efficacy data_analysis_invitro->comparison cell_lines Establish Cell Lines: - Wild-Type ALK2 - Mutant ALK2 (e.g., R206H) target_engagement NanoBRET™ Target Engagement Assay cell_lines->target_engagement downstream_signaling Downstream Signaling Assay (pSMAD1/5/8 Western Blot or Luciferase Reporter Assay) cell_lines->downstream_signaling data_analysis_cell Data Analysis: Determine cellular IC50 values target_engagement->data_analysis_cell downstream_signaling->data_analysis_cell data_analysis_cell->comparison conclusion Conclusion: Evaluate relative strengths and weaknesses of this compound and K02288 comparison->conclusion

Figure 2: A generalized experimental workflow for the comparative evaluation of ALK2 inhibitors.

Conclusion

Both this compound and K02288 are valuable research tools for investigating the role of ALK2 in health and disease. K02288 demonstrates higher potency against wild-type ALK2 in biochemical assays. In contrast, this compound exhibits remarkable selectivity, particularly against ALK3, which may offer a wider therapeutic window and reduce off-target effects. While direct comparative data on their efficacy against a panel of ALK2 mutants is not extensively documented, the available evidence suggests that as ATP-competitive inhibitors, they are likely to be effective against common FOP-related mutations. The choice between these inhibitors will depend on the specific research question, with K02288 being a candidate for studies requiring high potency and this compound for those where selectivity is paramount. Further head-to-head studies on ALK2 mutants are warranted to provide a more definitive guide for their therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ML347

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for ML347, a potent and selective ALK1 and ALK2 inhibitor. Adherence to these protocols is crucial for laboratory safety and environmental protection.

Chemical and Physical Properties of this compound

A thorough understanding of the properties of this compound is the first step toward safe handling and disposal. Key quantitative data are summarized in the table below for easy reference.

PropertyValueReferences
Synonyms LDN 193719[1][2]
Molecular Formula C22H16N4O[2][3]
Molecular Weight 352.39 g/mol [3]
IC50 Values ALK1: 46 nM, ALK2: 32 nM
Solubility Soluble to 20 mM in DMSO
Storage Store at +4°C
CAS Number 1062368-49-3
Hazard Assessment

Safety Data Sheets (SDS) for this compound present some conflicting information regarding its hazard classification. While one source indicates it is not a hazardous substance, another classifies it with the following hazards:

  • Acute oral toxicity (Category 4)

  • Severe skin corrosion and eye damage (Category 1)

  • Respiratory and skin sensitization (Category 1)

Given these potential hazards, it is imperative to handle this compound as a hazardous chemical. It is also noted as being combustible.

Step-by-Step Disposal Protocol

The following procedures are based on general best practices for chemical waste disposal and should be adapted to comply with all applicable local, regional, and national regulations.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

2. Waste Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant waste container.

    • Do not mix with other incompatible waste streams.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol (B145695) or water).

    • The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

3. Spill Management: In the event of a spill, follow these steps:

  • Evacuate and restrict access to the affected area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as dry sand, earth, or a commercial chemical absorbent.

  • Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Clean the spill area thoroughly.

4. Final Disposal:

  • All collected this compound waste must be disposed of through your institution's designated hazardous waste management program.

  • Do not pour this compound down the drain. Many specialized research chemicals are not intended for sewer disposal.

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

Mechanism of Action: Signaling Pathway

This compound functions as a selective inhibitor of ALK1 and ALK2, which in turn blocks the phosphorylation of Smad1/5 by TGF-β1. The diagram below illustrates this signaling pathway.

ML347_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGF-β1 TGF-β1 ALK1/ALK2 ALK1/ALK2 TGF-β1->ALK1/ALK2 Smad1/5 Smad1/5 ALK1/ALK2->Smad1/5 Phosphorylation p-Smad1/5 p-Smad1/5 This compound This compound This compound->ALK1/ALK2 Inhibition

Caption: this compound inhibits ALK1/ALK2, blocking TGF-β1-mediated Smad1/5 phosphorylation.

References

Essential Safety and Handling Protocols for ML347

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of ML347, a potent and selective inhibitor of activin receptor-like kinase (ALK)1 and ALK2. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this compound.

Personal Protective Equipment (PPE) and Immediate Safety Measures

The handling of this compound necessitates stringent safety protocols to prevent accidental exposure. The following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety glasses or goggles are required to prevent eye contact.

  • Hand Protection: Compatible chemical-resistant gloves must be worn.

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are essential to prevent skin exposure.

In the event of accidental exposure, immediate action is critical:

  • After Inhalation: Move the individual to fresh air.

  • After Skin Contact: Immediately wash the affected area with soap and water.

  • After Eye Contact: Flush eyes with copious amounts of water.

  • After Ingestion: Rinse mouth with water.

Seek immediate medical attention if any symptoms of exposure occur.

Quantitative Hazard and Physical Data

A summary of the key quantitative data for this compound is provided in the table below. This information is crucial for risk assessment and safe handling procedures.

PropertyValue
Molecular Formula C₂₂H₁₆N₄O
Molecular Weight 352.4 g/mol
Formulation A crystalline solid
Solubility (DMSO) 10 mg/mL
Solubility (DMF) 5 mg/mL

Procedural Guidance for Handling and Disposal

Handling:

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Standard laboratory practices for handling potent compounds should be strictly followed.

Storage:

This compound should be stored at -20°C in a tightly sealed container to maintain its stability and integrity.

Disposal:

Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is imperative to treat this compound as hazardous waste and ensure its proper disposal through a licensed waste management contractor.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting. Adherence to this workflow is mandatory to ensure user safety and prevent contamination.

ML347_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) - Lab Coat - Safety Glasses - Gloves prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather all necessary materials and this compound prep_hood->prep_materials handle_weigh Weigh this compound in fume hood prep_materials->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_experiment Perform experimental procedures handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate work surfaces handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of waste in designated hazardous waste container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash end End cleanup_wash->end start Start start->prep_ppe

Caption: Standard Operating Procedure for Handling this compound.

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